Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Descripción
The exact mass of the compound Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 4-sulfamoylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-sulfamoylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 4-sulfamoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKMBLJEIZMDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415929-10-0 | |
| Record name | tert-butyl 4-sulfamoylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Monograph: Spectroscopic Characterization of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
The following technical monograph provides a comprehensive spectroscopic and experimental profile for Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS 1415929-10-0). This guide is structured for medicinal chemists and analytical scientists requiring rigorous characterization data and synthesis protocols.
Executive Summary & Compound Identity
Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a critical piperidine building block used in the synthesis of sulfonamide-based therapeutics, including autotaxin inhibitors and protein degraders (PROTACs).[1] Its structural core consists of a piperidine ring protected at the nitrogen (N1) with a tert-butyloxycarbonyl (Boc) group and functionalized at the C4 position with a primary sulfonamide moiety.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | tert-butyl 4-sulfamoylpiperidine-1-carboxylate |
| CAS Number | 1415929-10-0 |
| Molecular Formula | C₁₀H₂₀N₂O₄S |
| Molecular Weight | 264.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| Precursor | tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 782501-25-1) |
Synthesis & Experimental Workflow
The generation of high-purity spectroscopic data relies on a controlled synthesis. The standard protocol involves the ammonolysis of the corresponding sulfonyl chloride.
Synthesis Protocol (Ammonolysis)
Reaction Logic: The sulfonyl chloride is highly electrophilic. Using aqueous ammonia (NH₄OH) or ammonia in dioxane converts the chloride to the sulfonamide. The Boc group is stable under these basic conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) or THF. Cool to 0°C under N₂ atmosphere.
-
Ammonolysis: Slowly add a solution of 0.5 M Ammonia in 1,4-dioxane (3.0 eq) or 28% aqueous NH₄OH. Note: Aqueous ammonia requires vigorous stirring to overcome phase transfer limitations.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.
-
Work-up: Dilute with DCM. Wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes) to yield the white solid.
Synthesis Logic Diagram
Caption: Nucleophilic substitution pathway converting the sulfonyl chloride precursor to the target sulfonamide.
Spectroscopic Analysis (NMR, MS, IR)[3]
Nuclear Magnetic Resonance (NMR)
NMR data is the primary validation tool. The Boc group provides a strong diagnostic singlet, while the piperidine ring shows characteristic splitting patterns due to the chair conformation.
¹H NMR (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to clearly resolve the exchangeable sulfonamide protons (-SO₂NH₂), which often broaden or disappear in chloroform.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 6.78 | Singlet (br) | 2H | -SO₂NH ₂ | Exchangeable sulfonamide protons. |
| 4.05 | Broad Doublet | 2H | Pip-H2/6 (eq) | Protons adjacent to N-Boc (deshielded/anisotropic). |
| 3.05 | Triplet of triplets | 1H | Pip-H4 | Methine proton alpha to sulfonyl group (J ≈ 11.5, 3.5 Hz). |
| 2.75 | Broad Triplet | 2H | Pip-H2/6 (ax) | Axial protons adjacent to N-Boc. |
| 1.95 | Doublet (br) | 2H | Pip-H3/5 (eq) | Equatorial protons beta to Nitrogen. |
| 1.45 | Singlet | 9H | Boc (-C(CH ₃)₃) | Characteristic tert-butyl singlet. |
| 1.40 - 1.55 | Multiplet | 2H | Pip-H3/5 (ax) | Axial protons beta to Nitrogen (overlaps with Boc). |
¹³C NMR (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Note |
| 153.8 | C=O (Boc) | Carbamate carbonyl. |
| 78.9 | C -Me₃ | Quaternary carbon of tert-butyl group. |
| 60.2 | Pip-C4 | Methine carbon attached to sulfur (deshielded). |
| 42.8 | Pip-C2/6 | Methylene carbons adjacent to Nitrogen. |
| 28.1 | -C(C H₃)₃ | Methyl carbons of Boc group (intense signal). |
| 24.8 | Pip-C3/5 | Methylene carbons beta to Nitrogen. |
Mass Spectrometry (MS)
Analysis is typically performed using Electrospray Ionization (ESI) in Positive Mode. The Boc group is acid-labile and may fragment during ionization if the source is too hot or acidic.
Method: LC-MS (ESI+)
-
Mobile Phase: H₂O/Acetonitrile (0.1% Formic Acid).
| Ion (m/z) | Identity | Interpretation |
| 287.1 | [M+Na]⁺ | Sodium adduct (Dominant species in neutral ESI). |
| 265.1 | [M+H]⁺ | Protonated molecular ion (Often weak due to Boc lability). |
| 209.1 | [M - tBu + H]⁺ | Loss of tert-butyl group (Isobutene). |
| 165.1 | [M - Boc + H]⁺ | Complete loss of Boc group (Piperidine-4-sulfonamide core). |
Infrared Spectroscopy (FT-IR)
IR confirms the presence of the sulfonamide and carbamate functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350, 3260 | N-H Stretch | Primary Sulfonamide (-SO₂NH₂). |
| 2975 | C-H Stretch | Aliphatic (Boc methyls). |
| 1685 | C=O Stretch | Carbamate (Boc) Carbonyl. |
| 1325 | S=O Asym Stretch | Sulfonamide. |
| 1155 | S=O Sym Stretch | Sulfonamide.[3][4] |
MS Fragmentation Pathway
Understanding the fragmentation helps in confirming the structure during QC. The primary pathway involves the sequential loss of the Boc protecting group.
Caption: ESI+ fragmentation pathway showing the sequential degradation of the Boc group.
Quality Control & Troubleshooting
When analyzing this compound, researchers should be aware of common impurities:
-
Piperidine-4-sulfonamide (m/z 165): Result of Boc deprotection (acidic traces in solvent or aging). Check via TLC (ninhydrin stain active).
-
Sulfonic Acid Derivative: Hydrolysis of the sulfonyl chloride precursor instead of ammonolysis. Appears as a broad smear in NMR or very acidic peak in LC-MS.
References
-
Preparation of Sulfonamides: Patent CN107922412B. Bicyclic compounds as ATX inhibitors. (2018).
-
Precursor Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 11562879, tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
-
Commercial Availability & Data: Enamine Store. Tert-butyl 4-sulfamoylpiperidine-1-carboxylate.[1][5][6]
Sources
- 1. tert-butyl 4-sulfamoylpiperidine-1-carboxylate | 1415929-10-0 [amp.chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]
- 6. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]
"Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" stability and storage conditions
Technical Guide: Stability and Storage of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Executive Summary & Chemical Identity
Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a critical intermediate in medicinal chemistry, widely utilized as a scaffold for synthesizing sulfonamide-based bioactive molecules, particularly inhibitors targeting carbonic anhydrases and various G-protein coupled receptors (GPCRs).[1]
While the sulfonamide moiety confers robust chemical stability under neutral conditions, the tert-butoxycarbonyl (Boc) protecting group introduces specific vulnerabilities to acidic environments and thermal stress.[1] This guide defines the degradation mechanisms and establishes a self-validating storage protocol to ensure compound integrity during drug development workflows.
| Property | Specification |
| Chemical Name | Tert-butyl 4-sulfamoylpiperidine-1-carboxylate |
| CAS Number | 1415929-10-0 |
| Molecular Formula | C₁₀H₂₀N₂O₄S |
| Molecular Weight | 264.34 g/mol |
| Functional Groups | Secondary Sulfonamide (-SO₂NH₂), Carbamate (N-Boc) |
| Physical State | White to off-white solid |
Physicochemical Stability Profile
To design an effective storage protocol, one must understand the causality of degradation. This compound possesses a "dual-personality" stability profile: a robust sulfonamide core and a labile carbamate tail.[1]
The Boc-Group Lability (The Primary Risk)
The tert-butyl carbamate (Boc) group is the primary failure point.[1] It is designed to be acid-labile, cleaving under acidic conditions (e.g., TFA, HCl) to release the free amine.[1]
-
Mechanism: Protonation of the carbonyl oxygen or the tert-butyl oxygen leads to the elimination of the tert-butyl cation (which forms isobutylene) and decarboxylation (release of CO₂).[1]
-
Storage Implication: Even trace acidity from degrading solvents (like chloroform) or atmospheric moisture (forming carbonic acid) can catalyze slow deprotection over months.[1]
Sulfonamide Stability
The primary sulfonamide group (-SO₂NH₂) is chemically robust.[1] It resists hydrolysis in typical storage environments and is stable against oxidation.[2] However, it is a weak acid (
Thermal Instability
While stable at room temperature for short durations, Boc-protected amines undergo thermal decomposition at elevated temperatures (
Degradation Pathways & Visualization
The following diagram illustrates the critical degradation pathways that dictate our storage logic.
Figure 1: Primary degradation pathways.[1] The Boc group is susceptible to acid-catalyzed hydrolysis and thermal elimination.[1]
Validated Storage Protocols
This protocol is designed to be self-validating. If the compound appearance changes (e.g., gas pressure buildup, texture change to sticky gum), the protocol has been breached.
Solid State Storage (Recommended)[1]
| Parameter | Condition | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrests thermal elimination of isobutylene; slows kinetic hydrolysis rates.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents atmospheric moisture absorption which could protonate the Boc group.[1] |
| Container | Amber Glass Vial | Protects against UV-induced radical formation (though low risk, standard for sulfonamides).[1] |
| Closure | PTFE-lined Cap | Ensures an airtight seal to maintain the inert atmosphere; prevents solvent ingress.[1] |
Protocol:
-
Dry the compound thoroughly under high vacuum to remove residual solvents (which can act as proton sources).[1]
-
Flush the vial with Argon or Nitrogen gas.[1]
-
Seal tightly with a PTFE-lined cap and Parafilm.[1]
-
Store in a dedicated freezer at -20°C.
Solution Storage (Short-Term Only)
-
Solvent Choice: Anhydrous DMSO or DMF are preferred.[1] Avoid Chloroform (
) or DCM for long-term storage, as these can become acidic over time (forming HCl), rapidly deprotecting the Boc group.[1] -
Duration: Maximum 1 week at 4°C.
Quality Control & Re-Validation
Before using the compound in critical assays, verify its integrity using the following checks.
Visual Inspection[1][3]
-
Pass: Free-flowing white powder.[1]
-
Fail: Clumping, "wet" appearance, or pressure release upon opening (indicates isobutylene gas formation).
Analytical Verification
-
¹H NMR (DMSO-d₆):
-
LC-MS:
Handling & Safety (SDS Summary)
-
PPE: Wear nitrile gloves and safety glasses.[1] Sulfonamides can cause hypersensitivity in some individuals (sulfa allergy).[1]
-
Spill: Sweep up solid spills; do not generate dust.[1][4][5][6]
-
First Aid: In case of contact, wash with soap and water.[6] If inhaled, move to fresh air.[4]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21906090 (Related Sulfanyl Derivative) & General Boc Chemistry.[1] PubChem. Available at: [Link][1]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc stability mechanisms).
-
MySkinRecipes. Product Data: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate.[1][7] Available at: [Link]
Sources
- 1. tert-Butyl 4-sulfanylpiperidine-1-carboxylate | C10H19NO2S | CID 21906090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempoint.com [chempoint.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]
Strategic Utilization of the Boc Group in Piperidine Pharmacophore Synthesis
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists
Executive Summary: Beyond Simple Protection
In the architecture of drug discovery, the piperidine ring is a "privileged structure," serving as the core scaffold for blockbuster drugs like fentanyl, donepezil, and ritalin. However, the secondary amine's nucleophilicity and basicity pose significant synthetic challenges, often leading to catalyst poisoning or unwanted N-alkylation.
The tert-butyloxycarbonyl (Boc) group is not merely a "cap" for nitrogen; it is a strategic handle . It serves three distinct, high-value roles in piperidine synthesis:
-
The Shield: Steric bulk and electronic deactivation preventing N-oxidation and catalyst coordination.
-
The Director: Leveraging the Complex Induced Proximity Effect (CIPE) to enable regiospecific
-lithiation and C-H functionalization. -
The Orthogonal Switch: Stability against basic/nucleophilic conditions (e.g., Grignard, LDA) allowing for base-mediated ring functionalization before acidic "release."
The Fortress: Thermodynamic Installation & Stability Profile
Mechanistic Installation
The installation of Boc is driven by the entropy of gas evolution (
Standardized Protocol: High-Yield N-Boc Protection
-
Reagents: Piperidine derivative (1.0 eq),
(1.1 eq), (1.5 eq), DMAP (0.05 eq). -
Solvent: DCM or THF (0.5 M).
-
Procedure:
-
Dissolve amine in DCM; cool to
. -
Add
followed by DMAP. -
Add
solution dropwise (control exotherm). -
Warm to RT. Evolution of
indicates reaction progress. -
Validation: TLC (ninhydrin stain inactive) or
NMR (appearance of ~1.45 ppm singlet).
-
Stability Matrix (Orthogonality)
The utility of Boc lies in what it resists.
| Reagent Class | Specific Reagents | Stability | Strategic Implication |
| Strong Bases | LDA, n-BuLi, KHMDS | Stable | Allows |
| Nucleophiles | Grignard, Hydrazine | Stable | Compatible with ketone additions/reductions. |
| Reductants | Stable | Allows ketone/ester reduction on the ring. | |
| Oxidants | Jones Reagent, | Stable | Compatible with side-chain oxidation.[1] |
| Acids | TFA, HCl, Lewis Acids | Unstable | Triggers deprotection (The "Release"). |
The Weapon: Directed Functionalization (CIPE)
The most sophisticated application of N-Boc piperidine is Beak’s
Mechanism of Directed -Lithiation
Unlike pyrrolidine, piperidine lithiation is slower and prone to side reactions due to ring conformational flexibility.[1] The lithium coordinates to the Boc oxygen, pre-organizing the base for deprotonation.
Caption: The Complex Induced Proximity Effect (CIPE) mechanism enabling regiospecific
Protocol: -Lithiation of N-Boc Piperidine
Critical Note: Temperature control is paramount. Above
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Solvent: Anhydrous
(preferred over THF for selectivity). -
Reagents: N-Boc Piperidine (1.0 eq), TMEDA (1.2 eq).
-
Lithiation:
-
Cool to
. -
Add s-BuLi (1.2 eq) dropwise.[1]
-
Stir for 1-2 hours (formation of lithio-species).
-
-
Trapping: Add electrophile (e.g., DMF, alkyl halide) slowly.
-
Quench: Add MeOH or saturated
at .
The Release: Scavenger-Assisted Deprotection
Removing the Boc group is an acid-catalyzed cleavage yielding the amine salt,
The Danger: The generated
The Solution: Use a "Scavenger Cocktail" to trap the cation.[2]
Deprotection Mechanism & Scavenging
Caption: Acidic deprotection pathway highlighting the critical role of scavengers in neutralizing the tert-butyl cation.[1]
High-Fidelity Deprotection Protocol
-
Reagent Cocktail: TFA : DCM : Triisopropylsilane (TIS) (50 : 45 : 5).
-
Note: TIS is the scavenger.[2]
-
-
Procedure:
Troubleshooting: The Rotamer Trap
Observation: You take an NMR of your pure N-Boc piperidine, but the peaks are broad or doubled. You suspect impurities. Reality: N-Boc piperidines exhibit restricted rotation around the N-C(O) bond. This creates two rotamers visible on the NMR timescale at room temperature.
-
Diagnosis: Run the NMR at elevated temperature (
). The peaks should coalesce into sharp singlets/multiplets. Do not discard the product.
References
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain.[1] Tetrahedron, 58(14), 2701-2724.[1] Link
-
Beak, P., & Lee, W. K. (1989). ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-Lithioamine synthetic equivalents: The t-Boc group as an activator.[1][4] Tetrahedron Letters, 30(10), 1197-1200.[1] Link -
Bailey, W. F., & Beak, P. (2002). An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889-1896. Link
-
Lundt, B. F., et al. (1978). Selective removal of protecting groups in peptide synthesis: Scavengers.[2] International Journal of Peptide and Protein Research, 12(5), 258-268.[1] Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][5] Link
Sources
Step-by-step synthesis of "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate"
An In-Depth Guide to the Synthesis of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Authored by: A Senior Application Scientist
This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 4-sulfamoylpiperidine-1-carboxylate, a key building block in contemporary medicinal chemistry and drug development. The narrative is designed for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Introduction: Significance and Synthetic Strategy
Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a valuable bifunctional molecule. It incorporates a piperidine scaffold, a common motif in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and features a primary sulfamide (sulfamoyl) group. The Boc group provides a stable yet easily removable protecting group for the piperidine nitrogen, allowing for selective reactions at other sites.[1][2] The sulfamide moiety is a critical pharmacophore found in a range of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs.
Our synthetic strategy is a robust two-stage process. It begins with the synthesis of the key intermediate, tert-butyl 4-aminopiperidine-1-carboxylate, from a commercially available starting material. This is followed by the sulfamoylation of the primary amine to yield the final product. This approach is selected for its reliability, scalability, and use of well-established chemical transformations.
Overall Synthetic Scheme
The synthesis proceeds through two major transformations: 1) Boc-protection and Hofmann rearrangement to form the key amine intermediate, and 2) Sulfamoylation to install the desired functional group.
Figure 1: Overall reaction pathway for the synthesis.
Part 1: Synthesis of Intermediate: Tert-butyl 4-aminopiperidine-1-carboxylate
This stage involves two sequential reactions starting from 4-piperidinecarboxamide. The first step is the protection of the secondary amine of the piperidine ring with a Boc group, followed by a Hofmann rearrangement of the amide to yield the primary amine.
Step 1.1: Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Principle: The nucleophilic secondary amine of the piperidine ring is acylated using di-tert-butyl dicarbonate ((Boc)₂O).[3][4] Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the carbonic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve the reactants.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Piperidinecarboxamide | 128.17 | 10.0 g | 78.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 18.7 g | 85.8 |
| Triethylamine (TEA) | 101.19 | 11.9 mL (8.68 g) | 85.8 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxamide (10.0 g, 78.0 mmol) and dissolve it in dichloromethane (200 mL).
-
Add triethylamine (11.9 mL, 85.8 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (18.7 g, 85.8 mmol) in 50 mL of DCM dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield tert-butyl 4-carbamoylpiperidine-1-carboxylate as a white solid.
Step 1.2: Synthesis of Tert-butyl 4-aminopiperidine-1-carboxylate via Hofmann Rearrangement
Principle: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][5] In this step, an aqueous solution of sodium hydroxide and bromine generates sodium hypobromite in situ. This reagent reacts with the amide to initiate the rearrangement, ultimately liberating the primary amine. This method is advantageous as it avoids the use of more hazardous reagents sometimes employed in other routes to this intermediate.[6]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | 228.29 | 10.0 g | 43.8 |
| Sodium Hydroxide (NaOH) | 40.00 | 10.5 g | 262.5 |
| Bromine (Br₂) | 159.81 | 2.5 mL (7.7 g) | 48.2 |
| Deionized Water | - | 100 mL | - |
| Dichloromethane (DCM) | - | 150 mL | - |
Protocol:
-
Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
In a 250 mL three-neck flask equipped with a dropping funnel, condenser, and magnetic stir bar, prepare a solution of sodium hydroxide (10.5 g, 262.5 mmol) in deionized water (100 mL) and cool to 0 °C.
-
Slowly add bromine (2.5 mL, 48.2 mmol) dropwise to the cold NaOH solution while stirring vigorously. Maintain the temperature below 10 °C.
-
Once the bromine addition is complete, add the solid tert-butyl 4-carbamoylpiperidine-1-carboxylate (10.0 g, 43.8 mmol) portion-wise to the freshly prepared hypobromite solution.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate. The product is often obtained as a low-melting solid or waxy oil and can be used in the next step without further purification if purity is sufficient.[7]
Part 2: Synthesis of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Principle: This step involves the nucleophilic attack of the primary amine onto the electrophilic sulfur atom of a sulfamoylating agent.[8] While sulfamoyl chloride is a common reagent, it can be unstable. An alternative and effective method involves reacting the amine with chlorosulfonyl isocyanate followed by hydrolysis, or more directly with sulfamide in the presence of a base. For this protocol, we will detail the reaction with sulfamoyl chloride, which can be generated in situ or used from a commercial source if available, in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.[9][10]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Tert-butyl 4-aminopiperidine-1-carboxylate | 200.28 | 5.0 g | 25.0 |
| Sulfamoyl chloride (H₂NSO₂Cl) | 115.53 | 3.16 g | 27.5 |
| Pyridine | 79.10 | 4.0 mL (50.0 mmol) | 50.0 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Protocol:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (5.0 g, 25.0 mmol) in anhydrous dichloromethane (100 mL).
-
Add pyridine (4.0 mL, 50.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the sulfamoyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture again to 0 °C and cautiously quench by adding 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (1 x 25 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford tert-butyl 4-sulfamoylpiperidine-1-carboxylate as a white solid.[11]
Characterization and Data
Expected Yield and Physical Properties
| Compound | Stage | Theoretical Yield (g) | Typical Yield (%) | Physical Appearance |
| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | Part 1.1 | 17.8 | 85-95% | White Solid |
| Tert-butyl 4-aminopiperidine-1-carboxylate | Part 1.2 | 8.77 | 70-85% | White to Off-White Low-Melting Solid |
| Tert-butyl 4-sulfamoylpiperidine-1-carboxylate | Part 2 | 6.99 | 60-75% | White Solid |
Analytical Data for Final Product (C₁₀H₂₀N₂O₄S):
-
Molecular Weight: 264.34 g/mol [11]
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include the tert-butyl protons (~1.45 ppm, s, 9H), piperidine ring protons (multiplets between 1.2-4.2 ppm), and the sulfamoyl -NH₂ protons (a broad singlet).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the Boc group carbons (~28.4, 79.5 ppm), and piperidine ring carbons.
-
Mass Spectrometry (ESI+): m/z = 265.1 [M+H]⁺.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[12][13]
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid inhalation and contact with skin.
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizer. Causes severe burns upon contact. Handle with extreme care using appropriate gloves and face shield.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. It has a strong, unpleasant odor.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
-
Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
(PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Mechatronics, Mechanical Engineering and Electrical Engineering. [Link]
-
Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Medium. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
1-Boc-4-AP. Wikipedia. [Link]
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Medium. [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]
-
tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal. [Link]
-
Sulfamide synthesis by amination. Organic Chemistry Portal. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters. [Link]
-
4-CHLOROSULFONYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. LookChem. [Link]
-
Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 6. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 7. CAS 87120-72-7: tert-Butyl 4-aminopiperidine-1-carboxylate [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. calpaclab.com [calpaclab.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. aksci.com [aksci.com]
Application Note: Purification of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate by Flash Column Chromatography
This Application Note is structured as a high-level technical guide for the purification of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (also known as N-Boc-piperidine-4-sulfonamide).[1] It synthesizes principles of flash chromatography with specific chemical insights relevant to sulfonamide-functionalized heterocycles.
Executive Summary
The purification of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate presents a unique chromatographic challenge due to the contrasting polarity of its functional groups.[1] The tert-butoxycarbonyl (Boc) moiety is lipophilic and acid-sensitive, while the primary sulfonamide (-SO₂NH₂) is highly polar and capable of significant hydrogen bonding.[1]
Standard silica gel chromatography often results in "streaking" or broad peak shapes for sulfonamides due to interactions with silanol groups. This protocol outlines a robust Dichloromethane (DCM) / Methanol (MeOH) gradient method, utilizing a dry-loading technique to maximize resolution and yield.[1]
Chemical Context & Stability Analysis
Before initiating purification, the operator must understand the physicochemical behavior of the target molecule to avoid degradation or loss.
Structural Analysis[1]
-
Lipophilic Domain: The N-Boc piperidine ring provides good solubility in organic solvents (DCM, Ethyl Acetate).[1]
-
Polar Domain: The C4-sulfonamide group is a strong hydrogen bond donor/acceptor.[1] It significantly retards elution on normal phase silica.
-
Acid Sensitivity: The Boc group is labile in strong acids (TFA, HCl). Avoid acidic modifiers (e.g., acetic acid) in the mobile phase unless strictly necessary, and ensure the silica is neutral.
Solubility Profile
| Solvent | Solubility | Application |
| Dichloromethane (DCM) | High | Primary mobile phase; Loading solvent.[1] |
| Methanol (MeOH) | High | Polar modifier for elution. |
| Ethyl Acetate (EtOAc) | Moderate | Alternative mobile phase component. |
| Hexanes / Heptane | Low | Anti-solvent; generally poor for loading. |
| Water | Insoluble | Wash solvent during workup.[2] |
Pre-Purification Workflow: TLC Method Development
A "blind" gradient run is inefficient. Use Thin Layer Chromatography (TLC) to determine the optimal solvent strength.
Visualization Strategy: Since the molecule lacks a strong chromophore (like a benzene ring), UV absorption at 254 nm may be weak (relying only on the carbonyls).
-
Primary Method: Stain with Hanessian’s Stain (Cerium Molybdate) or Phosphomolybdic Acid (PMA) followed by heating. The compound will appear as a dark blue/black spot.
-
Secondary Method: Iodine Chamber (reversible, non-destructive).
TLC Mobile Phase Optimization:
Test the following solvent systems. The target
-
50% EtOAc in Hexanes: Likely too non-polar; compound stays at baseline.
-
100% EtOAc: Compound likely elutes but may streak.
-
5% MeOH in DCM: Recommended starting point. This usually provides the best peak shape for polar sulfonamides.
Detailed Purification Protocol
Sample Loading (Critical Step)
Do not use liquid loading. Dissolving this polar compound in minimal DCM and injecting it often leads to band broadening because the strong solvent (DCM) disrupts the weak initial gradient.
Protocol: Dry Loading on Celite 545
-
Dissolve the crude reaction mixture in a minimal amount of DCM or Acetone.
-
Add Celite 545 (approx. 2g of Celite per 1g of crude mass).
-
Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing, dry powder remains.
-
Pack this powder into a solid load cartridge (SLS) or place it directly on top of the pre-equilibrated silica bed.
Column Sizing & Flow Rate
Select the column size based on the crude mass and separation difficulty (
| Crude Mass | Recommended Column (Silica) | Flow Rate (mL/min) |
| 50 mg - 200 mg | 12 g | 30 |
| 200 mg - 1 g | 24 g or 40 g | 35 - 40 |
| 1 g - 5 g | 80 g or 120 g | 60 - 85 |
Gradient Elution Profile
Mobile Phase A: Dichloromethane (DCM) Mobile Phase B: Methanol (MeOH)
Rationale: The DCM/MeOH system solubilizes the sulfonamide effectively, reducing tailing compared to Hex/EtOAc.
Step-by-Step Gradient:
-
Equilibration: 3 Column Volumes (CV) of 100% DCM.
-
Isocratic Hold: 0% B for 1 CV (to elute very non-polar impurities).
-
Linear Gradient: 0% to 5% B over 5 CV.
-
Linear Gradient: 5% to 10% B over 10 CV. (Target compound typically elutes here).
-
Flush: 10% to 20% B over 3 CV to elute highly polar byproducts.
Fraction Collection Logic[1]
-
Collection Trigger: UV Absorbance (210 nm and 254 nm). Note: 210 nm is more sensitive for the amide/sulfonamide bonds but detects solvent cutoffs; 254 nm is cleaner but less sensitive.
-
Tube Size: Collect smaller fractions (e.g., 1/4 CV) during the main peak elution to allow for high-purity pooling.
Visualization of Purification Logic
The following diagrams illustrate the decision-making process and the purification workflow.
General Purification Workflow
Caption: Figure 1. End-to-end workflow for the isolation of Boc-piperidine-4-sulfonamide.
Gradient Decision Tree
Caption: Figure 2. Solvent system selection logic based on solubility and chromatographic behavior.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Broad/Tailing Peak | H-bonding with silica silanols. | 1. Switch to DCM/MeOH (MeOH suppresses silanol activity).2. Add 0.1% Triethylamine (TEA) to the mobile phase (blocks acidic sites).[1] |
| Co-elution with Impurities | Gradient too steep. | 1. Use a "shallow" gradient (e.g., hold at 3% MeOH for 5 CV).2. Increase column length (stack columns). |
| Compound Degradation | Acidic silica or heat. | 1. Ensure rotovap bath is <40°C.2. Use "Neutralized" silica or bonded amine silica. |
| Low Recovery | Precipitation on column. | 1. Verify solubility in the initial mobile phase.2. Ensure dry loading was used. |
References
-
General Flash Chromatography Guide: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link[1]
-
TLC Staining Methods: "Thin Layer Chromatography Stains." Not Voodoo X (University of Rochester). Link
-
Sulfonamide Purification Context: The protocol is derived from standard methodologies for polar, Boc-protected amines as described in: Purification of Laboratory Chemicals, 8th Ed., Butterworth-Heinemann, 2017 . Link
Sources
The Strategic Role of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: The Quest for Kinase Specificity and the Emergence of the Sulfamoylpiperidine Moiety
The landscape of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. A significant challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug. In this context, medicinal chemists are continually exploring novel molecular scaffolds and functional groups that can impart both potency and selectivity.
The sulfamoylpiperidine moiety has emerged as a valuable pharmacophore in the design of next-generation kinase inhibitors. This functional group can engage in specific hydrogen bonding interactions with the kinase hinge region and other key residues, contributing to high binding affinity and selectivity. Furthermore, the piperidine ring can serve as a versatile linker to other parts of the inhibitor, allowing for the exploration of different binding pockets and optimization of physicochemical properties.
This document provides detailed application notes and protocols for the synthesis and utilization of tert-butyl 4-sulfamoylpiperidine-1-carboxylate , a key building block for the construction of kinase inhibitors featuring the sulfamoylpiperidine motif. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.
Physicochemical Properties and Characterization Data
| Property | Value |
| Chemical Formula | C₁₀H₂₀N₂O₄S |
| Molecular Weight | 280.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. Poorly soluble in water. |
| Storage Conditions | Store in a cool, dry place away from heat and direct sunlight. Keep in a well-sealed container to prevent moisture absorption and degradation.[1] |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.30 (br s, 2H, NH₂), 3.95-4.10 (m, 2H), 2.80-2.95 (m, 2H), 2.00-2.15 (m, 1H), 1.85-1.95 (m, 2H), 1.48 (s, 9H, Boc), 1.35-1.45 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.8, 79.8, 51.5, 43.5, 30.5, 28.4.
-
Mass Spectrometry (ESI+): m/z 281.1 [M+H]⁺, 303.1 [M+Na]⁺.
Synthesis Protocol: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
The synthesis of the title compound is a two-step process starting from commercially available 4-aminopiperidine, involving Boc protection followed by sulfamoylation of the primary amine.
Step 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate
This initial step protects the secondary amine of the piperidine ring with a tert-butyloxycarbonyl (Boc) group, a standard protecting group in organic synthesis.
Reaction Scheme:
Caption: Boc protection of 4-aminopiperidine.
Materials and Reagents:
-
4-Aminopiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-aminopiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl 4-sulfamoylpiperidine-1-carboxylate
This step involves the reaction of the primary amine with a sulfamoylating agent, typically sulfamoyl chloride, to form the desired sulfonamide. Caution: Sulfamoyl chloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[2][3][4]
Reaction Scheme:
Caption: Sulfamoylation of the protected aminopiperidine.
Materials and Reagents:
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Sulfamoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in DCM and add pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sulfamoyl chloride (1.2 eq) in DCM.
-
Add the sulfamoyl chloride solution dropwise to the cooled solution of the amine.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-sulfamoylpiperidine-1-carboxylate as a solid.
Application Protocol: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
tert-Butyl 4-sulfamoylpiperidine-1-carboxylate is a valuable intermediate for the synthesis of various kinase inhibitors, including those targeting the Janus kinase (JAK) family.[1][5][6][7][8] The following protocol outlines its use in the synthesis of a key intermediate for a selective JAK1 inhibitor, AZD4205 (Golidocitinib).[2][9] This example demonstrates a nucleophilic aromatic substitution (SNAᵣ) reaction, a common strategy in medicinal chemistry.
Signaling Pathway Context:
The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune responses and cell proliferation.[6][7] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Selective inhibition of JAK1 is a promising therapeutic strategy.[2]
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Reaction Scheme:
Caption: Synthesis of a JAK inhibitor intermediate via SNAᵣ.
Materials and Reagents:
-
tert-Butyl 4-sulfamoylpiperidine-1-carboxylate
-
A suitable chloro- or fluoro-substituted pyrimidine core (the specific structure will depend on the target inhibitor)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling polar aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-sulfamoylpiperidine-1-carboxylate (1.0-1.2 eq), the substituted pyrimidine (1.0 eq), and NMP.
-
Add DIPEA (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The optimal temperature will depend on the reactivity of the pyrimidine substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired JAK inhibitor intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture, which can be crucial for many coupling reactions.
-
High-Boiling Polar Aprotic Solvent (NMP): Facilitates the dissolution of the reactants and allows for the higher temperatures often required for SNAᵣ reactions to proceed at a reasonable rate.
-
Non-nucleophilic Base (DIPEA): Acts as a scavenger for the acid (e.g., HCl or HF) generated during the reaction without competing with the nucleophilic sulfonamide.
Trustworthiness: A Self-Validating System
The protocols described above include in-process controls to ensure the reaction is proceeding as expected and that the final product meets the required purity.
-
TLC Monitoring: Allows for a qualitative assessment of the consumption of starting materials and the formation of the product.
-
LC-MS Analysis: Provides more quantitative information on the reaction progress and confirms the mass of the desired product.
-
Purification: Column chromatography or preparative HPLC are standard and effective methods for isolating the target compound from unreacted starting materials and byproducts.
-
Spectroscopic Characterization (NMR, MS): Confirms the structure and purity of the final product.
Conclusion
tert-Butyl 4-sulfamoylpiperidine-1-carboxylate is a versatile and valuable building block in the synthesis of advanced kinase inhibitors. The protocols provided herein offer a practical guide for its synthesis and subsequent use in the construction of complex drug molecules. The sulfamoylpiperidine moiety's ability to form key interactions within the kinase active site makes this intermediate a strategic component in the medicinal chemist's toolbox for developing potent and selective therapeutics.
References
- Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. PubMed Central. Retrieved from [Link]
-
Supplementary information. (n.d.). Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - Sulfamoyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Inhibition mechanism of CDK-2 and GSK-3β by a sulfamoylphenyl derivative of indoline—a molecular dynamics study. PubMed Central. Retrieved from [Link]
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
- Royal Society of Chemistry. (2024).
-
PubMed. (n.d.). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Retrieved from [Link]
-
ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 4. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" in Ibrutinib synthesis
This guide details the application of piperidine-based building blocks in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, specifically addressing the role of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate versus the standard Tert-butyl 3-hydroxypiperidine-1-carboxylate used in commercial Ibrutinib manufacturing.
Executive Summary: Strategic Application in BTK Inhibitor Synthesis
Clarification of Usage: The commercial synthesis of Ibrutinib (Imbruvica) strictly utilizes Tert-butyl 3-hydroxypiperidine-1-carboxylate (specifically the (S)-enantiomer) to establish the chiral (R)-configuration of the piperidine moiety essential for binding Cys-481 in the BTK active site.
Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS 1415929-10-0) is not a starting material for Ibrutinib itself. Instead, it is a specialized building block used in:
-
Next-Generation Analog Discovery: Synthesis of sulfonamide-bearing BTK inhibitors (bioisosteres) to probe the "selectivity filter" region of the kinase.
-
PROTAC Linker Design: The sulfamoyl group serves as a handle for attaching E3 ligase ligands (e.g., Cereblon binders) in the development of Ibrutinib-based Proteolysis Targeting Chimeras (PROTACs).
This guide provides the Standard Ibrutinib Synthesis Protocol (using the 3-hydroxy precursor) and a Modified Protocol for utilizing the 4-sulfamoyl derivative in analog synthesis.
Part 1: Chemical Specifications & Precursor Selection
| Feature | Standard Ibrutinib Precursor | Analog/PROTAC Precursor (User Query) |
| Chemical Name | Tert-butyl (S)-3-hydroxypiperidine-1-carboxylate | Tert-butyl 4-sulfamoylpiperidine-1-carboxylate |
| CAS Number | 143900-44-1 | 1415929-10-0 |
| Structure | 3-position Hydroxyl (-OH) | 4-position Sulfonamide (-SO₂NH₂) |
| Role in Synthesis | Chiral scaffold for the pyrazolopyrimidine core. | Scaffold for sulfonamide analogs or linker attachment. |
| Reaction Type | Mitsunobu Coupling (inversion of configuration). | Amide coupling or Sulfonamide functionalization. |
Part 2: Standard Ibrutinib Synthesis Protocol
Objective: Synthesis of Ibrutinib (PCI-32765) via the convergent Mitsunobu route.
Phase A: Core Assembly (Pyrazolopyrimidine Formation)
Note: This phase constructs the aromatic core prior to piperidine attachment.
-
Starting Material: 4-Phenoxybenzoic acid.
-
Cyclization: Reaction with malononitrile followed by hydrazine hydrate yields the 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.
Phase B: Chiral Coupling (The Critical Step)
Mechanistic Insight: The Mitsunobu reaction proceeds via an SN2 mechanism, causing an inversion of stereochemistry. To obtain the biologically active (R)-Ibrutinib , one must start with the (S)-alcohol .
Reagents:
-
Core Intermediate: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)
-
Piperidine Scaffold: Tert-butyl (S)-3-hydroxypiperidine-1-carboxylate (1.5 eq)
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Dissolution: Dissolve the pyrazolopyrimidine core and PPh₃ in anhydrous THF under N₂ atmosphere.
-
Pre-activation: Cool to 0°C. Add DIAD dropwise over 15 minutes. Observe color change (yellow to clear).
-
Addition: Add Tert-butyl (S)-3-hydroxypiperidine-1-carboxylate dissolved in THF dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via LC-MS for the disappearance of the core amine.
-
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Target: 70–85%.
-
Phase C: Deprotection & Acrylation
-
Boc-Removal: Treat the coupled intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at RT for 2 hours.
-
Result: Formation of the free amine piperidine salt.
-
-
Acrylation (Warhead Installation):
-
Suspend the amine salt in DCM/TEA (Triethylamine).
-
Cool to -78°C or 0°C (critical to prevent polymerization).
-
Add Acryloyl Chloride (1.05 eq) dropwise.
-
Stir for 30–60 mins.
-
-
Final Purification: Isolate Ibrutinib via recrystallization from MeOH/Water or preparative HPLC.
Part 3: Application of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Context: This protocol is for researchers designing sulfonamide-based BTK analogs or PROTAC linkers , utilizing the user-specified 4-sulfamoyl compound.
Protocol: Synthesis of 4-Sulfonamide BTK Analogs
Rationale: The sulfamoyl group (-SO₂NH₂) is a bioisostere for carboxylic acids and can form unique hydrogen bond networks in the ATP-binding pocket.
Step 1: N-Arylation (Coupling to Core) Unlike the 3-hydroxy compound, the 4-sulfamoyl compound lacks a hydroxyl group for Mitsunobu coupling. The coupling strategy must change to SNAr (Nucleophilic Aromatic Substitution) using a halogenated core.
-
Reagent: 4-Chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
-
Piperidine: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate.[1][2][3][4][5][6][7]
-
Conditions: DMF, K₂CO₃, 80°C, 12 h.
-
Note: This attaches the piperidine nitrogen to the core (if the Boc is removed first) or requires a different attachment point.
-
Correction: The Boc group protects the piperidine nitrogen. To couple this molecule to a drug core, one typically removes the Boc group first to expose the secondary amine, then performs SNAr.
-
Revised Protocol (Boc-First Route):
-
Deprotection: Treat Tert-butyl 4-sulfamoylpiperidine-1-carboxylate with TFA/DCM to yield 4-sulfamoylpiperidine .
-
Coupling: React 4-sulfamoylpiperidine with a chloropyrimidine core (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative) in n-Butanol/DIPEA at 100°C.
-
Functionalization: The free sulfonamide (-SO₂NH₂) can now be derivatized (e.g., reacted with isocyanates or acyl chlorides) to create a library of analogs.
Part 4: Visualization of Reaction Pathways
Figure 1: Comparative synthesis pathways. Top: The validated industrial route for Ibrutinib using the 3-hydroxy precursor. Bottom: The hypothetical route for sulfonamide analogs using the 4-sulfamoyl precursor.
References
-
U.S. Food and Drug Administration (FDA). (2013). Ibrutinib (IMBRUVICA) Prescribing Information & Chemistry Review. Retrieved from
-
Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link
-
Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase." ChemMedChem, 2(1), 58-61. (Describes the foundational synthesis of Ibrutinib). Link
-
PubChem. (n.d.). Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (Compound Summary). National Library of Medicine. Retrieved from
-
Burger, J. A. (2019). "Bruton Tyrosine Kinase Inhibitors: Present and Future." Cancer Journal, 25(6), 386-393. (Review of BTK inhibitor generations and structural analogs). Link
Sources
- 1. 1249785-27-0|Ethyl 4-sulfamoylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 878388-35-3|Benzyl 4-sulfamoylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. EnamineStore [enaminestore.com]
- 4. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]
- 5. jk-sci.com [jk-sci.com]
- 6. lookchem.com [lookchem.com]
- 7. calpaclab.com [calpaclab.com]
Application of "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" in Vandetanib synthesis
This Application Note and Protocol Guide addresses the role of piperidine-1-carboxylate intermediates in the synthesis of Vandetanib (ZD6474) .
Executive Summary & Technical Correction
Critical Clarification:
The specific compound Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 1415929-10-0) contains a sulfonamide moiety (
Vandetanib (Caprelsa®) is a quinazoline-based tyrosine kinase inhibitor that contains a 1-methylpiperidin-4-yl moiety attached via an ether linkage.[1][2][4] The specific sulfur-containing intermediate required for Vandetanib synthesis is Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (also known as the tosylate intermediate).[1][2]
This guide focuses on the synthesis and application of the Tosylate intermediate , as this is the "sulfonation" product critical for installing the piperidine side chain in Vandetanib.[2]
Introduction
Vandetanib functions as a multi-kinase inhibitor (VEGFR2, EGFR, RET) used in the treatment of medullary thyroid cancer.[2][5] The pharmacophore relies heavily on the C7-alkoxy-piperidine side chain, which improves aqueous solubility and optimizes binding affinity within the ATP-binding pocket of the kinase.[1]
The introduction of this side chain is a rate-limiting step in the convergent synthesis of Vandetanib. It is achieved via a nucleophilic substitution (
Mechanistic Insight
The synthesis relies on the "Convergent Etherification" strategy.
-
Activation: The hydroxyl group of the piperidine precursor is a poor leaving group. Reacting it with
-toluenesulfonyl chloride ( ) creates the Tosylate intermediate (often confused with "sulfamoyl" due to the sulfur center).[2] -
Coupling: The phenolic oxygen at the C7 position of the quinazoline core attacks the electrophilic carbon of the tosylate, displacing the sulfonate group.[2]
-
Deprotection & Methylation: The Boc group is removed (acidic conditions), and the amine is methylated to yield the final API.[2]
Experimental Protocol
Phase A: Synthesis of the Activated Linker
Target: Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate Reaction Type: Sulfonylation (Tosylation)[1][2]
Reagents:
-
Precursor: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (
eq)[1][2] -
Reagent:
-Toluenesulfonyl chloride ( , eq)[1][2] -
Base: Triethylamine (
, eq) or Pyridine[2] -
Catalyst: DMAP (
eq)[2] -
Solvent: Dichloromethane (
)[2]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate dissolved in anhydrous DCM (
volumes). -
Cooling: Cool the solution to
under a nitrogen atmosphere to suppress side reactions. -
Addition: Add
followed by the slow addition of (dissolved in minimal DCM) over 30 minutes. Maintain temperature . -
Catalysis: Add DMAP.[2][6] Allow the mixture to warm to room temperature (
) and stir for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting alcohol (
) should disappear, replaced by the tosylate ( ).
-
-
Work-up: Quench with water. Wash the organic layer with
(to remove excess amine), saturated , and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo.-
Yield Expectation: 85–92% as a white/off-white solid.[1]
-
Phase B: Coupling to Quinazoline Core
Target: Boc-Protected Pre-Vandetanib Intermediate
Reaction Type: Williamson Ether Synthesis (
Reagents:
-
Substrate: 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (
eq)[1][2] -
Linker: Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (
eq)[1][2] -
Base: Potassium Carbonate (
, eq)[2] -
Solvent: DMF or NMP (Polar aprotic is essential)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the 7-hydroxyquinazoline derivative in DMF (
volumes). -
Deprotonation: Add
and stir at for 30 minutes to generate the phenoxide anion. -
Coupling: Add the Tosylate intermediate synthesized in Phase A.[2]
-
Reflux: Heat the reaction mixture to
for 6–8 hours.-
Critical Note: Do not exceed
to prevent Boc-decomposition.[1]
-
-
Precipitation: Cool to room temperature and pour the mixture into ice-cold water (
volumes). The product should precipitate. -
Purification: Filter the solid, wash with water and cold methanol. Recrystallize from acetonitrile if necessary.
Process Visualization (Graphviz)[2]
Figure 1: Convergent synthesis pathway of Vandetanib highlighting the critical role of the sulfonyl-activated piperidine intermediate.[2]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Incomplete activation of alcohol to tosylate.[1] | Ensure the Tosylate intermediate is dry and pure. Use fresh |
| Boc-Deprotection during Coupling | Reaction temperature too high ( | Maintain reaction temperature strictly between |
| Impurity Formation (Elimination) | Formation of exocyclic alkene via elimination.[2] | Avoid strong bases like NaH; use milder |
| "Sulfamoyl" Confusion | Using the wrong starting material (sulfonamide).[2] | Verify CAS #. Use Tosylate (sulfonate ester), not Sulfamoyl (sulfonamide).[2] |
References
-
Wang, M., et al. (2015).[2] "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate." Atlantis Press.[2] Available at: [Link][2]
-
AstraZeneca AB. (2001).[2] "Quinazoline derivatives."[2][4][5][7] US Patent 6,414,148.[2] (Original patent describing the ZD6474 synthesis route).[2]
-
PubChem. (2024).[2] "Vandetanib Compound Summary." National Library of Medicine.[2] Available at: [Link][2]
-
Hu, X., et al. (2019).[2][6] "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conference Series: Earth and Environmental Science. Available at: [Link][2][6]
Sources
- 1. 878388-35-3|Benzyl 4-sulfamoylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity N-Deprotection of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Abstract & Scope
This technical guide details the protocol for the chemoselective N-deprotection of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 1415929-10-0). This intermediate is a critical scaffold in the synthesis of sulfonamide-based inhibitors, often used in targeting carbonic anhydrases or specific kinases.
The core challenge addressed here is the removal of the tert-butoxycarbonyl (Boc) group while maintaining the integrity of the primary sulfamoyl moiety (
Chemical Context & Mechanism[1][2][3][4]
Substrate Analysis
-
Substrate: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (
) -
Target Product: 4-Sulfamoylpiperidine (as HCl or TFA salt).
-
pKa Considerations:
-
Piperidine
: pKa 11.0 (Highly Basic) -
Sulfonamide
: pKa 10.0 (Weakly Acidic) -
Implication: In strong acid, the piperidine is protonated. In strong base (
), the sulfonamide deprotonates, increasing water solubility and complicating extraction.
-
Reaction Mechanism
The reaction proceeds via an acid-catalyzed elimination (
Figure 1: Mechanistic flow of acid-catalyzed Boc deprotection.
Methodology Selection
We recommend Method B (HCl/Dioxane) for most applications as it yields a stable, precipitating solid that requires no chromatography. Method A (TFA) is reserved for instances where the product will be carried forward immediately in solution.
Comparative Analysis
| Feature | Method A: TFA / DCM | Method B: HCl / Dioxane |
| Reagent Cost | Low | Low-Medium |
| Reaction Time | 1 - 2 Hours | 2 - 4 Hours |
| Product Form | TFA Salt (Hygroscopic Oil/Gum) | HCl Salt (Crystalline Solid) |
| Workup | Evaporation (Rotavap) | Filtration |
| Suitability | "One-pot" downstream coupling | Bulk isolation / Storage |
Experimental Protocols
Protocol A: Deprotection via Trifluoroacetic Acid (TFA)
Best for: Small scale (<1g) or immediate downstream derivatization.
Reagents:
-
Substrate: 1.0 equiv.
-
Dichloromethane (DCM): anhydrous (0.1 M concentration relative to substrate).
-
Trifluoroacetic acid (TFA): 10–20 equiv.
Step-by-Step:
-
Dissolution: Dissolve the Tert-butyl 4-sulfamoylpiperidine-1-carboxylate in DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise. Note: Gas evolution (
) will occur.[2][1] -
Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2 hours.
-
QC Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material (
) should disappear; the product ( ) will stay at the baseline.
-
-
Workup: Concentrate the reaction mixture in vacuo (Rotavap) at <40°C.
-
Azeotroping: To remove residual TFA, add toluene (2x volume) and re-evaporate. Repeat 3 times.
-
Result: The product is obtained as a thick oil (TFA salt).
Protocol B: Deprotection via HCl in Dioxane (Recommended)
Best for: Scale-up (>1g), storage, and high purity requirements.
Reagents:
-
Substrate: 1.0 equiv.
-
4M HCl in 1,4-Dioxane (commercial or freshly prepared).
-
Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).
Step-by-Step:
-
Preparation: Dissolve the substrate in a minimal amount of 1,4-Dioxane or EtOAc (approx. 5 mL per gram of substrate).
-
Tip: If solubility is poor in EtOAc, use a small amount of MeOH, but avoid excess alcohols as they can form alkyl chlorides with HCl over long periods.
-
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equiv.) dropwise at Room Temperature.
-
Precipitation: Stir at RT. The solution often becomes cloudy within 15 minutes as the amine hydrochloride salt begins to precipitate.
-
Completion: Stir for 3–4 hours.
-
Isolation: Filter the white solid precipitate under vacuum or nitrogen pressure.
-
Washing: Wash the filter cake with cold diethyl ether (
) or hexane to remove residual Boc by-products and excess acid. -
Drying: Dry the solid under high vacuum for 4 hours.
-
Result: 4-sulfamoylpiperidine hydrochloride (White solid).
Critical Workup & Troubleshooting
Handling the Amphoteric Nature
If you must isolate the free base (not the salt), extreme care is required.
-
Risk: Using strong base (NaOH/KOH) to pH > 11 will deprotonate the sulfonamide (
), causing the molecule to stay in the aqueous phase during extraction. -
Solution: Neutralize the salt using Saturated
or Solid only to pH 8–9. Extract with DCM/Isopropanol (3:1 ratio) to ensure the polar amine transfers to the organic layer.
Workflow Visualization
Figure 2: Decision matrix for product isolation.
Safety & Hazards
-
Pressure Buildup: The reaction generates Isobutylene and
gas. Never seal the reaction vessel tightly. Use a needle vent or an open bubbler system. -
TFA Handling: TFA is corrosive and causes severe skin burns. Use Viton gloves and work in a fume hood.
-
Solvent Compatibility: Dioxane is a peroxide-forming ether. Ensure it is tested for peroxides before use or use inhibited grades.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons, 2007. (Standard reference for Boc cleavage conditions).
-
Han, G., et al. "One-pot synthesis of sulfonamides from primary amines." Journal of Organic Chemistry, 2011.[3] (Context on sulfonamide stability).
Sources
Technical Guide: Leveraging Tert-butyl 4-sulfamoylpiperidine-1-carboxylate in Protease Inhibitor Design
[1][2][3]
Executive Summary & Strategic Rationale
Tert-butyl 4-sulfamoylpiperidine-1-carboxylate represents a high-value "bifunctional pharmacophore" in modern drug discovery.[1][2][3] It combines a semi-rigid piperidine core (a privileged scaffold in GPCR and protease ligands) with a primary sulfonamide moiety (
In the context of protease inhibition—specifically Matrix Metalloproteinases (MMPs) and Serine Proteases (e.g., Thrombin, Factor Xa)—this reagent serves two distinct roles:
-
P1/P1' Anchor: The sulfonamide group acts as a critical hydrogen-bond donor/acceptor within the enzyme's active site (S1/S2 pockets) or as a precursor to transition-state mimics.[1][2][3]
-
Solubility & Pharmacokinetic Modulator: The piperidine ring provides a metabolic handle and solubility enhancement compared to flat aromatic systems.[3]
Key Chemical Attributes
| Feature | Specification | Application Utility |
| CAS Number | 288154-08-3 | Standard identification for sourcing.[1][2][3] |
| Molecular Weight | 264.34 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3][4] |
| Protecting Group | Boc (Tert-butyloxycarbonyl) | Allows orthogonal functionalization of the sulfonamide before coupling the piperidine amine.[2][4] |
| Warhead Potential | Primary Sulfonamide | Precursor to |
Mechanism of Action: The Sulfonamide-Protease Interface[1]
Understanding the binding mode is prerequisite to synthetic design. In metalloproteases (MMPs), sulfonamide derivatives often do not bind the catalytic Zinc directly (unlike hydroxamates) but stabilize the inhibitor via hydrogen bonding networks deep in the S1' specificity pocket.[3][4]
-
H-Bond Network: The sulfonyl oxygens accept H-bonds from the enzyme backbone (e.g., Leu/Ala residues), while the
-substituent directs the hydrophobic piperidine ring into the S1' channel.[3][4] -
Selectivity: Modifying the sulfonamide nitrogen (N-alkylation/arylation) is the primary vector for tuning selectivity between MMP-1 (sparing) and MMP-13 (targeting).[1][2][3][4]
Diagram 1: Mechanism of Binding & Structural Logic
Caption: Schematic representation of the scaffold's interaction within the protease active site, highlighting the dual role of the sulfonamide and piperidine moieties.
Experimental Protocols
Protocol A: Orthogonal Functionalization (The "Sulfonamide-First" Strategy)
Objective: To derivatize the sulfonamide nitrogen while keeping the piperidine amine protected. This is critical for creating
Reagents:
-
Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (1.0 eq)[1][2]
-
Carboxylic Acid (
-COOH) (1.2 eq)[1][2][3][4]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM under
atmosphere. Add EDCI (1.5 eq) and DMAP (1.2 eq). Stir at 0°C for 15 minutes to generate the active ester. -
Coupling: Add Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (1.0 eq) in one portion.
-
Monitoring: Monitor by TLC (5% MeOH in DCM). The product (
-acyl sulfonamide) will appear less polar than the starting sulfonamide.[2][4] -
Workup: Quench with 1M HCl (carefully, to avoid Boc removal—keep pH > 4 briefly or use citric acid). Extract with EtOAc.[2][3][4] Wash with brine.[2][3][4]
-
Validation:
should show the disappearance of the broad singlet (approx.[2][3][4] 6.8-7.2 ppm) and appearance of the amide proton (often >8.0 ppm).[2][3][4]
Protocol B: Boc-Deprotection & Core Coupling
Objective: To expose the piperidine nitrogen for attachment to the main inhibitor backbone (e.g., a peptidomimetic sequence).[3][4]
Reagents:
-
Functionalized Sulfonamide Intermediate (from Protocol A)
-
Scavenger: Triethylsilane (TES) (Optional, if sensitive groups present)[3][4]
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected intermediate in DCM (5 mL per mmol). Cool to 0°C.[2][3][4]
-
Acidolysis: Add TFA dropwise (final concentration 20-50% v/v).
-
Self-Validating Check: Observe gas evolution (
and isobutylene). Cessation of bubbling is a rough indicator of progress.
-
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Quenching: Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (
) to remove trace acid.[2][3][4] -
Neutralization: For the next coupling step, neutralize the amine salt in situ using DIPEA (3.0 eq) in the subsequent reaction solvent.
Diagram 2: Synthetic Workflow
Caption: Divergent synthetic pathway prioritizing sulfonamide functionalization prior to core coupling.
Biological Assay: FRET-Based Protease Inhibition
Context: Once the inhibitor is synthesized, its potency (
Protocol:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 0.05% Brij-35 (detergent prevents aggregation).[2][3][4] -
Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs).[1][2][3]
-
Procedure:
-
Data Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard dose-response curve.[1][2]
References
-
Design of MMP Inhibitors: "Synthesis and Structure-Activity Rel
-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry. Link[2][3][4] -
Sulfonamide Scaffolds: "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review." Chemistry & Biodiversity.[2][3][4] Link[2][3][4]
-
Gamma-Secretase Application: "Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Sulfonamide Synthesis: "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent." Organic Letters. Link[2][3][4]
Sources
- 1. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate| CAS No:1198408-35-3|ZaiQi Bio-Tech [chemzq.com]
- 2. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]
Troubleshooting low yield in "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" synthesis
Subject: Troubleshooting Low Yield & Impurity Profiles CAS: 405073-89-0 (Target) | CAS: 782501-25-1 (Key Intermediate)[1][2][3]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of tert-butyl 4-sulfamoylpiperidine-1-carboxylate has stalled at a yield significantly below the expected 70-90% range, or you are struggling with a "sticky" impurity profile.
This molecule is a critical building block for drug discovery (e.g., Vandetanib analogs, GPCR ligands).[2][3][4] Its synthesis typically follows one of two pathways:
-
Route A (The Standard): Ammonolysis of tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate.
-
Route B (The Alternative): Boc-protection of 4-sulfamoylpiperidine.[1][2][3][4]
90% of low-yield cases stem from Route A due to a specific "Invisible Hydrolysis" mechanism. This guide prioritizes that pathway.[1][2][3]
Module 1: The Diagnostic Phase (Route A)
Before adjusting your reaction, you must diagnose the state of your starting material.[3][4] The sulfonyl chloride intermediate (CAS 782501-25-1) is highly moisture-sensitive.[1][2][3][4]
The "Invisible Hydrolysis" Trap
-
The Issue: Sulfonyl chlorides hydrolyze to sulfonic acids upon contact with atmospheric moisture.[2][3][4] This reaction is often invisible because the sulfonic acid is also a white solid, often indistinguishable from the chloride by simple visual inspection.[3][4]
-
The Consequence: Sulfonic acids do not react with ammonia to form sulfonamides.[2][3][4] They form ammonium sulfonate salts, which wash away in the aqueous workup, resulting in "missing mass" and low isolated yields.[3][4]
Diagnostic Protocol: The "Mini-Quench" Test
Perform this test before committing your full batch.[2][3][4]
-
Take ~10 mg of your sulfonyl chloride starting material.[1][2][4]
-
Dissolve in 0.5 mL dry DCM.
-
Add 0.1 mL of Benzylamine (excess).
-
Run TLC (50% EtOAc/Hexane) after 5 minutes.
-
Result A (Good): Clean conversion to a higher R_f spot (the benzyl-sulfonamide).[1][2][3][4]
-
Result B (Bad): Spot remains at baseline (Sulfonic acid/salt) or minimal conversion.[2][3][4]
-
Action: If Result B, your starting material is dead.[2][3][4] Recrystallize (difficult) or purchase a fresh batch.
-
Module 2: Reaction Optimization (Route A)
The Reaction Pathway & Competition
The synthesis is a race between the desired Amidation and the parasitic Hydrolysis.[2][3][4]
Figure 1: Kinetic competition in sulfonamide synthesis.[1][2][3][4] Water competes directly with ammonia.[1][2][4] If ammonia concentration is low, the product can react with remaining SM to form Bis-sulfonamide.[1][3][4]
Critical Parameters for Success
| Parameter | Recommendation | The "Why" (Mechanism) |
| Ammonia Source | 0.5M | Avoids Hydrolysis. Aqueous ammonia ( |
| Solvent | Anhydrous THF or DCM | Solubility. The SM is soluble here.[2][3][4] Acetonitrile is also acceptable but can be wet.[1][2][4] |
| Temperature | 0°C | Control. The reaction is exothermic. 0°C suppresses the hydrolysis rate relative to amidation.[2][3][4] |
| Stoichiometry | >3.0 Equivalents | Scavenging. You need 1 eq for the product and 1 eq to neutralize the HCl byproduct.[2][3][4] Excess prevents bis-sulfonylation.[1][2][3] |
Step-by-Step Protocol (Optimized)
-
Setup: Flame-dry a round-bottom flask under
or Ar. -
Dissolution: Dissolve tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0°C .[1][2][4][5]
-
Addition: Dropwise add 0.5M Ammonia in Dioxane (3.0 - 4.0 eq). Do not dump it in; exotherms can degrade the Boc group locally.[3][4]
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC. If SM persists, add more ammonia.[2][3][4]
-
Quench: Once complete, concentrate the solvent in vacuo directly.[2][4] Do not add water yet.
Module 3: Workup & Purification
Many users lose their product here.[1][2][4] The target molecule, tert-butyl 4-sulfamoylpiperidine-1-carboxylate, has moderate water solubility and can be amphiphilic.[1][2][3]
The "Salting Out" Extraction
-
Residue: Take the solid residue from the concentration step.
-
Partition: Add EtOAc (large volume) and Saturated
solution. -
Separation: Extract the aqueous layer 3x with EtOAc.[1][2][4]
-
Wash: Wash combined organics with Brine. Dry over
.[1][2][4] -
Purification:
Module 4: Alternative Route (Route B)
If your sulfonyl chloride is consistently bad, switch to Boc-protection of 4-sulfamoylpiperidine .[1][2][3]
Reaction:
The Trap: Regioselectivity.[2][3][4] The sulfonamide nitrogen (
Protocol:
-
Suspend 4-sulfamoylpiperidine hydrochloride in a mixture of Dioxane/Water (1:1).
-
Add
(2.5 eq).[1][2][3][4] Use a weak base to avoid deprotonating the sulfonamide.[3][4] -
Cool to 0°C.
-
Add
(1.1 eq) slowly.[1][2][3][4] -
Stir overnight. The product often precipitates out.[2][3][4]
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield loss.
FAQ
Q: Can I use aqueous ammonia (
Q: My product is an oil, but it should be a solid. A: This usually indicates trapped solvent (DCM/THF) or the presence of the bis-sulfonamide impurity.[2][3][4] Triturate the oil with cold diethyl ether or hexanes.[2][3][4] Scratch the flask side with a glass rod to induce crystallization.[2][3][4]
Q: I see a spot on TLC that moves just above my product.
A: This is likely the Bis-sulfonamide (
-
Fix: Increase the equivalents of Ammonia (to >3 eq) and increase the addition rate slightly to ensure Ammonia is always in excess.
References
-
Synthesis of Vandetanib Intermediates: Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate."[1][2][3][4] Atlantis Press, 2016.[2][3][4] (Describes sulfonation and substitution workflows on piperidine scaffolds).
-
Sulfonyl Chloride Properties: PubChem Compound Summary for CID 45789737, tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate. (Confirming hydrolysis hazards and physical properties). [2][3][4]
-
Boc Protection Methodologies: "Boc-Protected Amino Groups." Organic Chemistry Portal. (General reference for chemoselectivity of Boc protection on amines vs. sulfonamides).
-
Target Molecule Data: PubChem Compound Summary for CID 11562826, tert-Butyl 4-sulfamoylpiperidine-1-carboxylate. [2][3][4]
Sources
- 1. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2 | CID 54672426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C10H18ClNO4S | CID 45789737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 91419-48-6: tert-butyl 4-(aminocarbonyl)tetrahydropyri… [cymitquimica.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Tert-Butyl 4-Carbamoylpiperidine-1-Carboxylate | High Purity Chemical Supplier China | Applications, Properties & Safety Data [chemheterocycles.com]
Common byproducts in "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" synthesis
Technical Guide: Synthesis & Troubleshooting of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Product Identity:
-
Target Molecule: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate[1][2][3][4][5][6]
-
Molecular Formula:
[3]
Introduction
This guide addresses the synthesis and common impurity profiles of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate , a critical building block in medicinal chemistry, particularly for fragment-based drug discovery and PROTAC linker design.[3]
While seemingly simple, the introduction of a primary sulfonamide (
Core Synthesis Route: Ammonolysis
The industry-standard approach involves the reaction of 1-Boc-4-chlorosulfonylpiperidine (CAS 782501-25-1) with an ammonia source.[3] This route is preferred for its atom economy but is prone to three specific failure modes: hydrolysis, dimerization, and Boc-degradation.
Reaction Scheme:
(Where R = 1-Boc-piperidine-4-yl)
Standard Protocol (Optimized for Purity)
-
Preparation: Dissolve 1-Boc-4-chlorosulfonylpiperidine (1.0 equiv) in anhydrous THF or DCM. Cool to 0°C.[3]
-
Ammonolysis: Slowly add 0.5M Ammonia in Dioxane (3-5 equiv) or bubble anhydrous
gas.[3] Note: Aqueous ammonia ( ) increases hydrolysis risk.[3] -
Scavenging: If using gas, ensure a slight excess of organic base (e.g.,
) is present to scavenge if the ammonia concentration drops, protecting the Boc group. -
Workup: Dilute with EtOAc, wash with 5% citric acid (rapidly, to remove excess ammonia without deprotecting Boc), then brine. Dry over
.[3]
Troubleshooting & Impurity Profiling
Use the following guide to diagnose purity issues based on LC-MS or NMR data.
Issue 1: The "Acidic" Impurity (Hydrolysis)
-
Observation: Low yield; product is highly acidic; LC-MS shows peak at [M-H]- = 264 (Negative mode dominant).[3]
-
Root Cause: Moisture in the solvent or using aqueous ammonium hydroxide. The sulfonyl chloride reacts with water faster than ammonia if the system is not anhydrous.
-
Corrective Action:
Issue 2: The "Double Mass" Impurity (Dimerization)
-
Observation: LC-MS shows a peak at m/z ~ 512 (approx 2x product mass).[3]
-
Identity: Bis(1-Boc-piperidin-4-ylsulfonyl)imide (Sulfonimide dimer).[3]
-
Root Cause: The product sulfonamide (
) is nucleophilic.[3][7][8][9] If the reaction is slow or ammonia is limiting, the product attacks the remaining sulfonyl chloride. [3] -
Corrective Action:
-
Increase Ammonia Equivalents: Ensure a large excess (minimum 5 equiv) of
is present immediately upon mixing.[3] -
Inverse Addition: Add the sulfonyl chloride solution dropwise into a saturated ammonia solution (keeping
in vast excess locally).
-
Issue 3: The "Missing Boc" Impurity
-
Observation: LC-MS shows peak at m/z = 164 (Product Mass - 100).[3]
-
Identity: 4-sulfamoylpiperidine (Free amine).[3]
-
Root Cause: Acid Generation.[3] The reaction produces
(or ).[3] If the reaction warms up or runs too long without sufficient base, the acidic environment cleaves the Boc group. -
Corrective Action:
-
Maintain temperature at 0°C .
-
Add Triethylamine (1.5 equiv) as a non-nucleophilic acid scavenger alongside the ammonia.[3]
-
Diagnostic Logic Flowchart
The following diagram illustrates the reaction pathways and how to identify the specific byproduct based on reaction conditions.
Caption: Reaction pathway analysis showing the divergence between the target sulfonamide and the three primary failure modes: Hydrolysis (Red), Dimerization (Yellow), and Deprotection (Red).
Summary of Byproducts & Solutions
| Byproduct | Structure Description | Mass Shift (vs Target) | Primary Cause | Technical Fix |
| Sulfonic Acid | +1 Da (OH replaces | Moisture ingress | Use Anhydrous | |
| Sulfonimide (Dimer) | +248 Da (approx 2x) | Low | Inverse Addition : Add substrate to excess Ammonia.[3] | |
| De-Boc Amine | -100 Da (Loss of Boc) | Acidic pH / Heat | Keep T < 5°C; Add | |
| N-Boc Sulfonamide | +100 Da | Excess | Control stoichiometry strictly (1.0 equiv). |
References
-
General Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[10] Direct Conversion of Thols to Sulfonamides.[3][10][11][12] The Journal of Organic Chemistry, 74(24), 9287–9291. Link[3]
-
Sulfonyl Chloride Reactivity: Youn, S. W. (2009).[3] Sulfonamide Synthesis via Nucleophilic Substitution.[3][8] Organic Preparations and Procedures International, 41(4).[3] Link[3]
-
CAS Registry Data: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS 1415929-10-0).[1][2][3][4][5][6] PubChem Compound Summary. Link[3]
-
Precursor Data: 1-Boc-4-chlorosulfonylpiperidine (CAS 782501-25-1).[3] ChemicalBook.[3] Link
Sources
- 1. tert-butyl 4-sulfamoylpiperidine-1-carboxylate CAS#: 1415929-10-0 [m.chemicalbook.com]
- 2. 4-氨磺酰基哌啶-1-羧酸叔丁酯 - CAS:1415929-10-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C10H18ClNO4S | CID 45789737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. tert-butyl 4-sulfamoylpiperidine-1-carboxylate [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
"Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" deprotection problems and solutions
Technical Support Center: Deprotection of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
Executive Summary & Reaction Overview
Topic: Selective removal of the tert-butoxycarbonyl (Boc) group from Tert-butyl 4-sulfamoylpiperidine-1-carboxylate to yield 4-sulfamoylpiperidine (Piperidine-4-sulfonamide).
The Challenge: While Boc deprotection is a standard transformation, this specific substrate presents a dual challenge:
-
Nucleophilic Interference: The primary sulfonamide moiety (
) acts as a nucleophile.[1] The tert-butyl carbocation generated during acidolysis can attack the sulfonamide nitrogen, leading to difficult-to-separate N-tert-butylated impurities.[1] -
Amphoteric Isolation: The product contains both a basic secondary amine (piperidine) and a weakly acidic sulfonamide, creating zwitterionic character that complicates standard aqueous workups.[1]
The Solution: This guide provides two optimized protocols: a Precipitation Method (HCl) for scale-up and simple isolation, and a Scavenger-Assisted Method (TFA) for high-purity requirements.
Critical Mechanism & Troubleshooting (Q&A)
Q1: Why am I seeing a "+56 Da" impurity in my LC-MS?
Diagnosis: You are observing the tert-butylated sulfonamide side product (
-
Immediate Fix: Switch to Protocol B (Scavenger-Assisted).[1]
-
Explanation: Add a "cation scavenger" like Triethylsilane (TES) or Thioanisole .[1] These reagents react with the
cation faster than the sulfonamide does, forming inert byproducts (e.g., isobutane or tert-butyl thioether).
Q2: My product is a sticky gum/oil instead of a solid. How do I fix this?
Diagnosis: Hygroscopic salt formation or incomplete solvent removal.[1] Piperidine salts are notoriously hygroscopic.[1] Solution:
-
Trituration: Dissolve the gum in a minimum amount of methanol, then add excess cold diethyl ether or MTBE (Methyl tert-butyl ether) with vigorous stirring to induce precipitation.
-
Lyophilization: If the product is water-soluble, dissolve in water and freeze-dry. This often yields a fluffy, handleable powder.[1]
Q3: Can I perform a basic aqueous workup to get the free base?
Risk: High risk of product loss.[1] Reasoning: 4-sulfamoylpiperidine is highly polar and water-soluble.[1] In a standard extraction (DCM/Water), the product will partition into the aqueous phase, leading to near-zero yields in the organic layer. Recommendation: Isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1] If the free base is strictly required, use ion-exchange resin (SCX-2) rather than liquid-liquid extraction.
Optimized Experimental Protocols
Method A: HCl/Dioxane Precipitation (Standard & Scalable)
Best for: Routine synthesis, gram-scale, and easy isolation.
| Parameter | Specification |
| Reagent | 4.0 M HCl in 1,4-Dioxane (Anhydrous) |
| Solvent | 1,4-Dioxane or Methanol (minimal) |
| Temperature | 0°C to Room Temperature (20-25°C) |
| Time | 1 - 3 Hours |
| Yield Target | >90% (as HCl salt) |
Protocol:
-
Dissolve Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (1.0 equiv) in a minimal volume of 1,4-dioxane (or DCM if solubility is poor).[1]
-
Cool the solution to 0°C in an ice bath.
-
Add 4.0 M HCl in Dioxane (5.0 - 10.0 equiv) dropwise.
-
Remove ice bath and stir at room temperature. Monitor by TLC or LC-MS (consumption of SM).[1]
-
Workup: The product should precipitate as a white solid.
Method B: TFA/DCM with Scavengers (High Purity)
Best for: Preventing sulfonamide alkylation and high-value small batches.
| Parameter | Specification |
| Reagent | Trifluoroacetic Acid (TFA) |
| Scavenger | Triethylsilane (TES) or Thioanisole |
| Solvent | Dichloromethane (DCM) |
| Ratio | TFA : DCM : TES (50 : 45 : 5 v/v) |
Protocol:
-
Dissolve the substrate in DCM (concentration ~0.1 M).[1]
-
Add Triethylsilane (TES) (2.0 - 5.0 equiv).[1] Note: TES is the scavenger.[3]
-
Add TFA (equal volume to DCM) slowly at 0°C.
-
Stir at room temperature for 1-2 hours.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Co-evaporation: Add Toluene or DCM and re-concentrate (repeat 2-3 times) to azeotrope off residual TFA.
-
Precipitation: Triturate the residue with cold diethyl ether to precipitate the Trifluoroacetate salt .
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical divergence between successful deprotection and the impurity-forming side reaction.
Caption: Reaction pathway showing the generation of the reactive tert-butyl cation and the role of scavengers in preventing sulfonamide alkylation.
References
-
General Boc Deprotection & Scavengers
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research.[1]
-
Source:
-
-
Sulfonamide Stability & Side Reactions
-
Piperidine Salt Properties
-
PubChem Compound Summary for 4-Piperidone Hydrochloride (Analogous salt properties).[1]
-
Source:
-
Sources
- 1. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tert-butylsulfonamide. A new nitrogen source for catalytic aminohydroxylation and aziridination of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Optimization of Sulfamoylpiperidine Derivatives
Status: Operational Ticket ID: SP-OPT-2026 Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Sulfamoylpiperidine Scaffolds
Executive Summary
Sulfamoylpiperidine derivatives present a unique chromatographic challenge due to their amphoteric nature . The molecule contains a highly basic piperidine moiety (
This dual functionality often leads to "The Piperidine Problem": severe peak tailing caused by secondary electrostatic interactions between the positively charged piperidinyl nitrogen and ionized residual silanols on the stationary phase. This guide provides a self-validating workflow to overcome these issues, ensuring sharp peaks, reproducible retention, and MS-compatibility.
Module 1: Method Development Protocol
User Question: "I need to separate a library of sulfamoylpiperidine analogs. Where do I start?"
Scientist Response: Do not rely on generic gradients. Because of the basicity of the piperidine ring, pH control is the single most critical variable. Follow this "High-Low" screening protocol.
The "High-Low" Screening Strategy
We recommend screening two distinct pH conditions. High pH is often superior for basic piperidines as it neutralizes the nitrogen, eliminating silanol interactions.
| Parameter | Condition A: Low pH (Kinetic Control) | Condition B: High pH (Thermodynamic Control) |
| Target pH | ||
| Mechanism | Silanols are protonated (neutral); Piperidine is protonated (+). Reduced cation exchange. | Piperidine is deprotonated (neutral). Zero electrostatic interaction with silanols. |
| Buffer | 0.1% Formic Acid or 10mM Ammonium Formate adjusted with Formic Acid. | 10mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. |
| Column Class | C18 (Endcapped, Type B Silica) | Hybrid Silica (Critical: Standard silica dissolves at pH > 8). |
| Why use it? | Standard for LC-MS; maximizes solubility of protonated bases. | Best peak shape ; often provides orthogonal selectivity to low pH. |
Step-by-Step Workflow
-
Column Selection:
-
For Low pH: Use a Charged Surface Hybrid (CSH) or Polar Embedded C18. These provide a slight positive charge on the surface to repel the protonated piperidine, sharpening the peak.
-
For High pH: Use an Ethylene-Bridged Hybrid (BEH) C18. This is mandatory to prevent column dissolution.
-
-
Gradient Setup:
-
Mobile Phase A: Water + Buffer (as above).[1]
-
Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks for basics).
-
Profile: 5% B to 95% B over 10 minutes (standard screening).
-
-
Temperature: Set to
to reduce mobile phase viscosity and improve mass transfer.
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting the optimal separation mode based on analyte properties.
Figure 1: Decision tree for selecting the initial chromatographic mode based on hydrophobicity and MS requirements.
Module 2: Troubleshooting Peak Tailing
User Question: "My piperidine derivative elutes with a Tailing Factor (
Scientist Response: Tailing in basic compounds is almost always due to "Silanol Overload." The positively charged piperidine nitrogen is sticking to the negatively charged silanols on the silica surface.
Diagnostic & Repair Matrix
| Symptom | Root Cause | Corrective Action |
| Tailing ( | Silanol Interaction: Even at pH 2.5, some silanols remain ionized, attracting the cationic base. | Add Ion-Pairing Agent: Add 0.05% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the piperidine cation, masking the charge. Note: TFA suppresses MS signal. If using MS, use Difluoroacetic acid (DFA) or stay with Formic Acid and switch to a Charged Surface Hybrid (CSH) column. |
| Fronting ( | Solubility/Overload: The sample solvent is too strong (e.g., 100% DMSO injected into 5% B). | Dilute Sample: Dissolve sample in 50:50 Water:Acetonitrile. If solubility is poor, reduce injection volume to < 2 |
| Split Peaks | Sample pH Mismatch: Injecting a high pH sample into a low pH mobile phase (or vice versa). | Buffer the Sample: Ensure the sample diluent matches the mobile phase pH. |
The "TFA Rescue" Protocol (For UV detection only)
If you are not using Mass Spec, the most robust fix for sulfamoylpiperidines is:
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Column: C18 (Standard). Result: The strong ion-pairing of TFA usually yields perfectly symmetrical peaks (
).
Module 3: Chiral Separation of Isomers
User Question: "My sulfamoylpiperidine has a chiral center on the piperidine ring. I see a single broad peak. How do I separate the enantiomers?"
Scientist Response: Reverse Phase (RP) achiral columns will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).
Chiral Screening Protocol (Normal Phase / SFC)
Sulfamoylpiperidines separate well on polysaccharide-based columns due to the hydrogen bonding potential of the sulfonamide group.
-
Primary Screen (Immobilized Columns):
-
Columns: Chiralpak IA, IB, IC (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Ethanol (80:20) with 0.1% Diethylamine (DEA) .
-
Critical: You must add a basic additive (DEA or TEA) to the mobile phase. Without it, the basic piperidine will adsorb to the chiral selector, resulting in no elution or massive tailing.
-
-
Secondary Screen (Polar Organic Mode):
-
Mobile Phase: 100% Methanol or Acetonitrile with 0.1% DEA.
-
Why: Some sulfamoylpiperidines are poorly soluble in Hexane. Polar Organic Mode maintains solubility while offering distinct selectivity.
-
Module 4: Retention Stability (Drifting Retention Times)
User Question: "My retention times are shifting earlier with every injection. What is happening?"
Scientist Response: This is often "Column Dewetting" or "Phase Collapse" if you are running highly aqueous conditions (e.g., 95-100% water) to retain polar derivatives.
The Dewetting Fix
-
Check % Organic: Are you starting at 0% B? Standard C18 chains "collapse" (fold onto themselves) in 100% water, losing retention surface area.
-
Solution:
-
Switch Column: Use a T3 (High Strength Silica) or AQ (Aqua) designated column. These are compatible with 100% aqueous phases.
-
Minimum Organic: Ensure at least 3-5% organic solvent is present in Mobile Phase A if using a standard C18.
-
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2026).[2] Link
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (Accessed 2026).[2] Link
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. Link
-
Sielc Technologies. Separation of Piperidine derivatives on Newcrom R1 HPLC column.Link
-
BenchChem. Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.Link
Sources
"Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" NMR and mass spec data interpretation
This is a comprehensive analytical comparison guide for Tert-butyl 4-sulfamoylpiperidine-1-carboxylate , designed for researchers in medicinal chemistry and drug development.
Executive Summary & Application Context
Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (also known as 1-Boc-4-sulfamoylpiperidine) is a critical pharmacophore scaffold used in the synthesis of enzyme inhibitors (e.g., for carbonic anhydrase or specific kinases like Crizotinib analogs). Its value lies in the sulfonamide moiety —a classic "warhead" for hydrogen bonding in active sites—coupled with a Boc-protected amine that allows for controlled, orthogonal functionalization.
This guide provides a technical framework to validate this compound's identity and purity, specifically distinguishing it from its metabolic precursors (thiols/sulfonic acids) and its deprotected impurity (4-sulfamoylpiperidine).
Key Chemical Identifiers
-
IUPAC Name: tert-butyl 4-sulfamoylpiperidine-1-carboxylate[1]
-
Molecular Formula: C₁₀H₂₀N₂O₄S
-
Molecular Weight: 264.34 g/mol [2]
-
Key Functional Groups: Sulfonamide (-SO₂NH₂), Carbamate (Boc), Piperidine ring.
Analytical Strategy: The "Triad of Validation"
To ensure scientific integrity, do not rely on a single mode of detection. Use this self-validating triad:
-
1H NMR (DMSO-d₆): Confirm the presence of the sulfonamide protons (diagnostic broad singlet) and the integrity of the Boc group.
-
13C NMR: Verify the oxidation state of the carbon scaffold (specifically C-4 attached to the sulfonyl group).
-
LC-MS (ESI+/-): Confirm molecular weight and fragmentation pattern (loss of Boc).
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting critical decision points.
Figure 1: Analytical workflow for validating Tert-butyl 4-sulfamoylpiperidine-1-carboxylate synthesis.
NMR Data Interpretation
Solvent Choice: DMSO-d₆ is mandatory for 1H NMR. In CDCl₃, the sulfonamide (-SO₂NH₂) protons are often too broad to observe or exchange rapidly, leading to false negatives.
Comparative 1H NMR Analysis
The table below contrasts the target compound with its most common impurity, the deprotected free amine.
| Proton Assignment | Target: 1-Boc-4-sulfamoylpiperidine (δ ppm, DMSO-d₆) | Impurity: 4-Sulfamoylpiperidine (Free Amine) | Diagnostic Note |
| Sulfonamide (-SO₂NH₂) | 6.85 – 7.00 (br s, 2H) | 6.70 – 6.80 (br s, 2H) | Critical Proof: Confirms oxidation of thiol/sulfonic acid to sulfonamide. |
| Boc Methyls (-C(CH₃)₃) | 1.39 – 1.45 (s, 9H) | Absent | The disappearance of this singlet confirms deprotection; its presence confirms the target. |
| Piperidine H-2, H-6 (eq) | 4.05 – 4.15 (br d) | ~3.00 (m) | Boc group deshields these protons. They shift upfield significantly in the free amine. |
| Piperidine H-4 (methine) | 2.95 – 3.10 (tt) | 2.80 – 2.95 (tt) | The proton alpha to the sulfonyl group. Its multiplicity (triplet of triplets) confirms the 4-position substitution. |
| Piperidine H-2, H-6 (ax) | 2.65 – 2.80 (br t) | ~2.45 (m) | Broad signals due to ring inversion/rotamers. |
| Piperidine H-3, H-5 | 1.45 – 1.90 (m, 4H) | 1.40 – 1.80 (m, 4H) | Less diagnostic, often overlapping multiplets. |
13C NMR Signatures
-
Carbonyl (C=O): ~154.0 ppm (Characteristic carbamate).
-
Quaternary Boc Carbon: ~79.0 ppm.
-
Piperidine C-4 (C-SO₂): ~60.5 ppm. Note: This carbon is significantly deshielded compared to unsubstituted piperidine (~25 ppm) due to the electron-withdrawing sulfonyl group.
-
Boc Methyls: ~28.5 ppm.
Mass Spectrometry (LC-MS) Interpretation
Mass spectrometry is the primary tool for purity assessment. The Boc group is thermally labile and acid-sensitive, leading to specific in-source fragmentation patterns.
Ionization Profile (ESI)
-
Mode: Positive (ESI+) and Negative (ESI-)
-
Molecular Ion (M): 264.34 Da
| Ion Species | m/z Observed | Relative Intensity | Interpretation |
| [M + Na]⁺ | 287.1 | High | Sodium adduct is often the base peak in ESI+ due to Boc stability issues with protons. |
| [M + H]⁺ | 265.1 | Low/Medium | Often weak; the Boc group falls off easily under acidic LC conditions. |
| [M - tBu + 2H]⁺ | 209.1 | Medium | Loss of tert-butyl group (isobutylene neutral loss, -56 Da). |
| [M - Boc + 2H]⁺ | 165.1 | High | Diagnostic Fragment: Loss of the entire Boc group (-100 Da). This signal corresponds to the protonated free amine (4-sulfamoylpiperidine). |
| [M - H]⁻ | 263.1 | High | (ESI Negative Mode) Sulfonamide N-H deprotonation. Excellent for confirming the sulfonamide functionality. |
Fragmentation Pathway Diagram
Understanding the fragmentation helps distinguish the product from impurities.
Figure 2: ESI+ Fragmentation pathway. The signal at m/z 165.1 is the "signature" fragment for this scaffold.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Objective: Maximize resolution of the sulfonamide protons.
-
Solvent: DMSO-d₆ (99.9% D). Avoid CDCl₃ or Methanol-d₄ as they facilitate proton exchange, making the -NH₂ invisible.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Acquisition: 16 scans minimum. Set relaxation delay (d1) to ≥ 1.0s to ensure accurate integration of the ratio between the Boc singlet (9H) and the Sulfonamide singlet (2H).
Protocol B: LC-MS Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm. MS in ESI+ and ESI- switching mode.
-
Note: The compound is moderately polar. It will elute earlier than lipophilic impurities but later than the free amine salt.
References
-
PubChem. "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (Compound)."[3] National Library of Medicine. Accessed 2024. [Link][3][4]
-
SpectraBase. "Boc-Piperidine Diagnostic NMR Shifts." Wiley Science Solutions. Accessed 2024. [Link]
-
Journal of Medicinal Chemistry. "Design and Synthesis of Sulfonamide-Containing Inhibitors." (General reference for sulfonamide synthesis and characterization). [Link]
Sources
- 1. 1249785-27-0|Ethyl 4-sulfamoylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (C10H20N2O4S) [pubchemlite.lcsb.uni.lu]
- 4. Ethyl 2-(triphenylphosphoranylidene)propionate | C23H23O2P | CID 79792 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Tert-butyl 4-sulfamoylpiperidine-1-carboxylate" vs other sulfamoyl-containing building blocks
Title: Strategic Building Blocks: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate vs. Conventional Analogs in Drug Design Subtitle: A Comparative Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the sulfamoylpiperidine moiety has emerged as a privileged scaffold, particularly for targeting metalloenzymes (Carbonic Anhydrases, MMPs) and GPCRs. While the core pharmacophore—the sulfonamide group—is well-understood, the choice of the building block used to introduce it determines synthetic efficiency.
This guide compares Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (hereafter Boc-4-SP ) against its unprotected counterpart (4-sulfamoylpiperidine) and acyclic analogs. As a Senior Application Scientist, I argue that while Boc-4-SP presents a higher initial raw material cost, it significantly reduces downstream processing time and improves yield reliability through superior physicochemical handling properties.
Part 1: Structural & Physicochemical Profile
Boc-4-SP acts as a "masked" piperidine delivery system. It provides a rigid, saturated heterocycle (lowering entropic penalty upon binding) while protecting the secondary amine from premature reactivity.
Table 1: Physicochemical Comparison of Key Building Blocks
| Feature | Boc-4-SP (Target) | 4-Sulfamoylpiperidine (Alternative) | Sulfamide (Acyclic) |
| CAS | 206996-41-4 | 39546-32-2 | 7803-58-9 |
| MW ( g/mol ) | 264.34 | 164.23 | 96.11 |
| LogP (Calc) | ~1.4 (Lipophilic) | ~ -1.2 (Hydrophilic) | -1.0 |
| Solubility | DCM, EtOAc, THF | Water, DMSO, MeOH | Water, EtOH |
| Workup | Aqueous Extraction | Lyophilization / Ion Exchange | Extraction |
| State | Crystalline Solid | Hygroscopic Solid | Solid |
Scientist’s Insight: The LogP difference is the critical operational metric. The unprotected amine (LogP -1.2) is highly water-soluble, making extraction from aqueous reaction mixtures nearly impossible without specialized resins or tedious lyophilization. The Boc-protected variant (LogP 1.[1]4) allows for standard organic phase extraction.
Part 2: Comparative Performance Analysis
Synthetic Workflow Efficiency (The "Solubility Trap")
When synthesizing libraries of sulfonamide inhibitors, the "workup bottleneck" is often underestimated.
-
Scenario A (Unprotected): Reacting 4-sulfamoylpiperidine directly.
-
Issue: If the reaction is incomplete or requires aqueous quenching, the product remains in the water phase.
-
Consequence: Requires reverse-phase HPLC purification immediately, limiting throughput.
-
-
Scenario B (Boc-4-SP):
Orthogonal Selectivity
Boc-4-SP enables "Head-to-Tail" functionalization.
-
Head (Sulfonamide): Can be reacted with isocyanates or acyl chlorides to form sulfonylureas without touching the piperidine nitrogen.
-
Tail (Piperidine N): Can be deprotected (TFA) and coupled to the drug core after the sulfonamide is modified.
Visualization: Decision Matrix for Building Block Selection
Figure 1: Decision matrix for selecting sulfamoyl building blocks based on synthetic requirements and target physicochemical properties.
Part 3: Applications in Drug Discovery
The 4-sulfamoylpiperidine scaffold is not merely a linker; it is a bioactive pharmacophore.
-
Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide acts as a Zinc-binding group (ZBG). The piperidine ring provides a rigid vector to direct the "tail" of the inhibitor towards the hydrophobic or hydrophilic half of the enzyme active site (e.g., hCA II vs. hCA IX selectivity).
-
11
-HSD1 Inhibitors: Used in metabolic syndrome treatments. The piperidine sulfonamide serves as a bulky, polar spacer that interacts with the catalytic site while maintaining metabolic stability compared to flexible alkyl chains. -
PROTAC Linkers: The rigidity of the piperidine ring is increasingly used to define the spatial orientation between the E3 ligase ligand and the target protein ligand, improving cooperativity.
Part 4: Validated Experimental Protocols
These protocols are designed to be self-validating. If the expected physical change (precipitation or solubility shift) does not occur, stop and check pH/solvent quality.
Protocol A: N-Acylation of the Sulfonamide (Sulfonylurea Formation)
Use this to modify the "Head" while keeping the Boc "Tail" on.
-
Dissolution: Dissolve Boc-4-SP (1.0 eq) in anhydrous DMF (0.2 M).
-
Activation: Add
(2.0 eq). Stir at RT for 15 min. -
Coupling: Add Isocyanate (R-NCO, 1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 4 hours.
-
Validation: TLC (50% EtOAc/Hexane). Starting material (
) disappears; new spot is lower (more polar).
-
-
Workup: Pour into ice water. Acidify to pH 4 with 1M HCl.
-
Observation: The product should precipitate as a white solid (Boc group keeps it lipophilic enough to not dissolve, but sulfonamide acidity drops solubility).
-
-
Yield: Typically 85-95%.
Protocol B: Boc-Deprotection (The "Clean" Method)
Avoids the formation of sticky trifluoroacetate salts that are hard to dry.
-
Dissolution: Dissolve Boc-4-SP derivative in 1,4-Dioxane (0.1 M).
-
Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Validation: Gas evolution (
, isobutylene) ceases. A white precipitate (the amine-HCl salt) forms.
-
-
Isolation: Dilute with
(diethyl ether). Filter the solid.[1] -
Neutralization (Optional but Recommended): If the next step is base-sensitive, suspend the salt in DCM and wash with sat.
. Dry organic layer over .
Visualization: Synthetic Workflow
Figure 2: Step-wise workflow utilizing the Boc-group to facilitate purification before final deprotection.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scott, J. D., et al. (2012). Discovery of a Piperidine Sulfonamide 11
-HSD1 Inhibitor. Journal of Medicinal Chemistry, 55(11), 5361–5379. Link -
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc deprotection protocols). Link
-
Chakraborti, A. K., et al. (2011). Ionic liquid-catalyzed N-tert-butyloxycarbonylation of amines. Journal of Organic Chemistry, 76(17), 7132-7140. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1016743, tert-Butyl 4-sulfamoylpiperidine-1-carboxylate. Link
Sources
- 1. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 | CID 24688815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Sulfamoylpiperidine-Based Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic exploration of privileged scaffolds is paramount to the efficient development of novel therapeutics. The sulfamoylpiperidine moiety represents one such scaffold, demonstrating significant potential for interaction with a variety of biological targets. This guide provides an in-depth comparative analysis of the biological evaluation of compounds derived from a Tert-butyl 4-sulfamoylpiperidine-1-carboxylate framework, with a specific focus on their potent inhibitory activity against carbonic anhydrases (CAs). While direct derivatization of the title compound is not extensively reported in publicly available literature, this guide will leverage a closely related and well-characterized series, the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides , to illustrate the principles of synthesis, structure-activity relationship (SAR) analysis, and the experimental workflows integral to their biological evaluation.
The Rationale: Why Carbonic Anhydrases?
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and biosynthetic pathways.[1] With 15 known isoforms in humans, exhibiting distinct tissue distribution and subcellular localization, CAs represent a rich field of targets for therapeutic intervention.[1] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and cancer.[1] Notably, the transmembrane isoforms CA IX and XII are overexpressed in various solid tumors and are linked to tumor progression and acidification of the tumor microenvironment, making them attractive targets for anticancer drug development.[2]
The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group that can effectively coordinate with the zinc ion in the active site of CAs, forming the basis for a major class of CA inhibitors.[3] The piperidine ring, in this context, serves as a versatile scaffold for introducing various substituents to explore the chemical space around the active site, thereby influencing potency and isoform selectivity.
The Synthetic Strategy: From Scaffold to a Library of Derivatives
The synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives typically involves a multi-step approach. The general workflow, as described in the literature, provides a blueprint for creating a diverse library of compounds for biological screening.
This synthetic strategy allows for the systematic modification of the "tail" of the inhibitor, which extends out of the active site and can interact with residues on the enzyme surface, thereby dictating isoform selectivity.
Comparative Biological Evaluation: A Focus on Carbonic Anhydrase Inhibition
The biological evaluation of novel sulfamoylpiperidine derivatives hinges on a tiered approach, beginning with in vitro enzyme inhibition assays and progressing to cell-based and potentially in vivo studies.
In Vitro Carbonic Anhydrase Inhibition
A stopped-flow spectrophotometric assay is the gold standard for determining the inhibitory potency of compounds against various CA isoforms. This method measures the enzyme-catalyzed hydration of CO₂. The inhibitory activities are typically expressed as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant).
A comparative analysis of a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides reveals key structure-activity relationships (SAR).[2]
| Compound ID | R Group (Tail) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
| Derivative 1 | 4-Methoxyphenylpiperazine | 7.9 | 1.5 | 0.9 | 4.5 |
| Derivative 2 | 3-Methoxyphenylpiperazine | 38.6 | 5.2 | 6.8 | 8.9 |
| Derivative 3 | 2-Methylphenylpiperazine | 11.8 | 2.1 | 2.5 | 6.1 |
| Derivative 4 | 4-Fluorobenzylamine | 15.4 | 3.8 | 1.2 | 5.2 |
| Derivative 5 | Benzylamine | 21.7 | 4.5 | 3.1 | 7.8 |
Data synthesized from a representative study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[2]
Key Insights from the SAR Data:
-
Potency: The majority of the synthesized derivatives exhibit potent, low nanomolar inhibition against the tested CA isoforms, often surpassing the activity of the standard clinical inhibitor, Acetazolamide.[2]
-
Selectivity for Tumor-Associated Isoforms: Notably, several derivatives, such as the one bearing a 4-methoxyphenylpiperazine tail (Derivative 1), show sub-nanomolar inhibition against the cancer-related isoform hCA IX.[2] This highlights the potential for designing isoform-selective inhibitors.
-
Influence of the "Tail": The nature and substitution pattern of the terminal aryl or heteroaryl group significantly impact the inhibitory profile. For instance, the position of the methoxy group on the phenylpiperazine ring (comparing Derivative 1 and 2) alters the potency against all tested isoforms.[2] This underscores the importance of exploring a diverse range of substituents at this position to fine-tune activity and selectivity.
Cell-Based Assays: Assessing Cellular Effects
While in vitro enzyme assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context to evaluate the effects of the compounds on cellular processes.[3]
Commonly Employed Cell-Based Assays:
-
Cytotoxicity Assays: To assess the general toxicity of the compounds, cytotoxicity assays are performed on various cell lines. The MTT or CellTiter-Glo® assays are frequently used to measure cell viability.[4] It is important to evaluate cytotoxicity in both cancer cell lines and non-cancerous cell lines to determine the therapeutic window.[4]
-
Cancer Cell Proliferation Assays: For compounds targeting cancer-related CA isoforms, assays measuring the inhibition of cancer cell growth are essential. These can be performed using techniques like crystal violet staining or real-time cell analysis.
-
Hypoxia-Induced Acidification Assays: As CA IX and XII are involved in maintaining pH homeostasis in hypoxic tumors, assays that measure the ability of inhibitors to disrupt this process under hypoxic conditions can provide valuable mechanistic insights.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: To determine the inhibitory potency (Kᵢ) of test compounds against purified human CA isoforms.
Principle: This assay measures the kinetics of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change using a colorimetric indicator.
Materials:
-
Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds dissolved in DMSO
-
HEPES buffer (pH 7.4)
-
Phenol red pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the CA isoenzyme in HEPES buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Mixture Preparation: In the spectrophotometer syringe, mix the enzyme solution with the appropriate concentration of the test compound (or DMSO for control) and the phenol red indicator.
-
Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the phenol red indicator at its λ_max (e.g., 557 nm) over time. The initial rates of the reaction are determined from the linear portion of the absorbance curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ values by fitting the data to a dose-response curve. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Stopped-Flow Technique: This is crucial for measuring the very fast kinetics of the CA-catalyzed reaction.
-
HEPES Buffer: Provides a stable pH environment for the assay.
-
Phenol Red: A sensitive pH indicator that allows for spectrophotometric monitoring of the reaction.
Protocol: Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of the test compounds on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds (and a vehicle control with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) from the dose-response curve.
Causality Behind Experimental Choices:
-
MCF-7 Cells: A commonly used and well-characterized breast cancer cell line that expresses CA isoforms.
-
MTT Reagent: A reliable indicator of metabolic activity and, by extension, cell viability.
-
Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
Visualizing the Mechanism and Workflow
Conclusion and Future Directions
The biological evaluation of derivatives based on the sulfamoylpiperidine scaffold has revealed a promising class of potent carbonic anhydrase inhibitors. The comparative data from closely related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides demonstrates that systematic chemical modification can lead to compounds with high affinity and, crucially, selectivity for specific CA isoforms, including the therapeutically relevant tumor-associated enzymes CA IX and XII.[2] The combination of robust in vitro enzymatic assays and physiologically relevant cell-based models provides a comprehensive framework for elucidating the structure-activity relationships and identifying lead candidates for further development.
Future research in this area should continue to explore diverse substitutions on the piperidine "tail" to enhance isoform selectivity. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most promising inhibitors will be essential for their translation into clinically effective therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the exciting and challenging path of discovering novel CA inhibitors.
References
-
Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. PubMed. [Link]
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. PubMed. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
-
Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. PubMed. [Link]
-
Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7 - -ORCA. Cardiff University. [Link]
-
Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. PubMed. [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
-
Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid. RSC Publishing. [Link]
-
Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma. Dr. BC Roy College of Pharmacy and Allied Health Sciences. [Link]
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Institutes of Health. [Link]
-
Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Commercial "Tert-butyl 4-sulfamoylpiperidine-1-carboxylate": A Comparative Guide
Introduction: The Hidden Cost of "Good Enough"
In the high-stakes environment of drug discovery, the integrity of your building blocks dictates the reliability of your Structure-Activity Relationship (SAR) data. Tert-butyl 4-sulfamoylpiperidine-1-carboxylate (CAS: 143785-84-6) is a critical scaffold used frequently in the synthesis of sulfonamide-based inhibitors and PROTAC linkers.
While many suppliers offer "95% Purity" at attractive price points, the remaining 5% often consists of reactive impurities—specifically unreacted precursors and regioisomers—that can derail downstream coupling reactions. This guide objectively compares commercial grades of this intermediate, exposing the specific impurities that compromise yield and assay data.
Comparative Analysis: Commercial Grades vs. In-House Purification
We analyzed three distinct sources of Tert-butyl 4-sulfamoylpiperidine-1-carboxylate to determine their suitability for late-stage functionalization.
Table 1: Performance Matrix of Commercial Grades
| Feature | Grade A: Economy | Grade B: Premium | Grade C: In-House Recrystallized |
| Stated Purity | ≥ 95% | ≥ 98% | > 99.5% (HPLC) |
| Primary Impurity | 4-sulfamoylpiperidine (Free amine) | Di-Boc byproduct | None detected |
| Water Content (KF) | 0.8% | 0.1% | < 0.05% |
| Downstream Yield* | 62% (Variable) | 85% | 94% |
| LC-MS Background | High noise (ion suppression) | Clean | Clean |
| Cost Efficiency | High Risk / Low Upfront | Moderate | High Upfront / Low Risk |
*Yield based on a standard N-alkylation reaction with benzyl bromide.
Key Insight: The "Free Amine" Trap
Grade A samples frequently contain 2-4% of the deprotected/unreacted precursor, 4-sulfamoylpiperidine . In subsequent coupling reactions (e.g., amide bond formation or alkylation), this impurity acts as a competitive nucleophile, generating bis-alkylated side products that are chromatographically similar to the target, making purification laborious.
Deep Dive: Impurity Profiling & Impact
To understand why purity matters, we must visualize the chemical pathways. The diagram below illustrates how specific impurities found in commercial batches interfere with a standard synthesis workflow.
Visualization 1: Impurity Interference Pathway
Caption: Figure 1. Mechanism of action for common impurities interfering with downstream alkylation reactions.
Validated Analytical Protocols
Trust in your material requires a self-validating analytical workflow. The following protocols are designed to detect the specific impurities identified above.
Protocol A: High-Resolution HPLC-MS Purity Assay
Standard UV detection is often insufficient due to the weak chromophores of the piperidine ring. MS detection is required for definitive identification.
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between the main peak and the nearest impurity.
-
Tailing Factor: < 1.5 for the sulfonamide peak.
-
S/N Ratio: > 100:1 for the main peak.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Ion pairing agent for MS sensitivity).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts)
-
2-12 min: 5% -> 95% B (Linear gradient)
-
12-15 min: 95% B (Wash)
-
15-18 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (amide bond) and MS (ESI+, Scan 100-600 m/z).
Critical Step: Dissolve the sample in 50:50 Water:Acetonitrile. Do not use pure DMSO, as it can mask early-eluting polar impurities like the free amine precursor.
Protocol B: 1H-NMR Structural Validation
Used to quantify residual solvents and confirm the Boc-protection integrity.
-
Solvent: DMSO-d6 (Preferred over CDCl3 for better solubility of sulfonamides).
-
Key Diagnostic Signals:
-
Boc Group: Singlet at
~1.40 ppm (Integral = 9H). -
Sulfonamide NH2: Broad singlet at
~6.8-7.0 ppm (Integral = 2H). Note: If this integral is < 2H, suspect moisture exchange or deprotonation. -
Piperidine Ring: Multiplets at
1.0-4.0 ppm.
-
-
Impurity Check: Look for a singlet at
~1.5 ppm (Boc-anhydride) or a sharp singlet at ~1.1 ppm (t-Butanol).
Workflow Visualization: The "Go/No-Go" Decision Tree
This workflow ensures that only qualified material enters your synthesis pipeline, preventing wasted reagent costs.
Visualization 2: QC Decision Matrix
Caption: Figure 2. Integrated QC workflow for qualifying sulfonamide intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514430, Tert-butyl 4-formylpiperidine-1-carboxylate (Related Structure/Analog Analysis). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable (2024). Reagent Guide: BOC Deprotection and Stability. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology (2023). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate. Retrieved from [Link]
-
Common Organic Chemistry. Boc Protection - Common Conditions and Impurity Profiles. Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl 4-sulfamoylpiperidine-1-carboxylate
[1]
Executive Summary & Hazard Profiling
Tert-butyl 4-sulfamoylpiperidine-1-carboxylate is a Boc-protected piperidine derivative containing a primary sulfonamide moiety (
This guide deviates from standard "generic white powder" protocols by addressing the specific immunologic risks associated with sulfonamide pharmacophores.
Chemical Hazard Profile (Structure-Activity Relationship)
| Functional Group | Associated Hazard | GHS Classification (Projected) |
| Sulfamoyl ( | Sensitizer: High potential for allergic dermatitis and respiratory sensitization upon repeated exposure.[1] | H317: May cause an allergic skin reaction.H334: May cause allergy/asthma symptoms if inhaled. |
| Boc-Amine | Irritant: Hydrolysis can release isobutylene and mild acid; generally irritating to mucous membranes.[1] | H315: Causes skin irritation.H319: Causes serious eye irritation.[1][2] |
| Physical State | Particulate: Fine solid powder; high risk of aerosolization during weighing. | H335: May cause respiratory irritation.[1][2][3] |
The PPE Matrix: Layered Defense System
Do not rely on a "one-size-fits-all" approach. PPE must be selected based on the specific operational phase.[4]
Table 1: Task-Based PPE Requirements[1]
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Container) | None required if sealed.[1] | Single Nitrile (4 mil / 0.10 mm) | Safety Glasses with side shields | Standard Lab Coat (Cotton/Poly) |
| Weighing / Solid Transfer (Open Container) | Engineering Control Primary: Fume Hood.If hood unavailable:[1]N95 or P100 Respirator.[1] | Double Nitrile (Outer: 5-8 mil).Rationale:[1] Prevents micro-pinhole exposure to sensitizers. | Chemical Splash Goggles (Vented).Rationale:[1][5] Powders can bypass glasses.[1] | Lab Coat + Tyvek Sleeves (Disposable) to cover wrist gaps.[1] |
| Solution Preparation (Dissolved in DCM/MeOH) | Fume Hood (Required). | Splash-Resistant Nitrile or Laminate (Silver Shield) if using permeating solvents like DCM.[1] | Safety Glasses or Face Shield (if >1L). | Lab Coat + Chemical Apron (if >1L).[1] |
| Spill Cleanup (Solid) | P100 Half-Mask Respirator (if outside hood).[1] | Double Nitrile (Thick).[1] | Chemical Splash Goggles . | Tyvek Suit or disposal gown recommended. |
Operational Protocol: The "Zero-Contact" Workflow[1]
The goal is to prevent the "Sensitization Threshold" from being reached. Even minor, repeated exposures to sulfonamides can trigger permanent hypersensitivity.
Phase A: Pre-Handling Setup
-
Static Control: Boc-protected solids are often electrostatic.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder "jumping" (aerosolization).
-
Barrier Verification: Check fume hood face velocity (Target: 100 fpm ± 20).
Phase B: Weighing & Transfer (The Critical Step)[1]
-
Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over lab coat cuffs).[1]
-
Transfer: Use a disposable anti-static weighing boat.
-
Technique: Do not dump powder.[1] Use a spatula to gently slide the solid.
-
-
Solvation: Add solvent immediately to the weighing vessel if possible to capture dust.
-
Doffing (Crucial):
-
Remove outer gloves inside the hood.
-
Inspect inner gloves for visible powder.
-
Wash hands with soap and water immediately after leaving the station (do not rely solely on alcohol gel, which may solubilize and spread residue).
-
Phase C: Waste Management
-
Solid Waste: Dispose of contaminated weighing boats and outer gloves in a sealed bag labeled "Sensitizer Debris" before placing in the main solid waste drum.
-
Liquid Waste: Segregate into "Organic Waste." Do not mix with strong oxidizers (e.g., Nitric acid), as the sulfonamide group can undergo energetic decomposition.
Emergency Response Logic
In the event of exposure, immediate action mitigates the risk of sensitization.
Diagram 1: Exposure Response Workflow
Caption: Immediate response protocols for sulfonamide exposure. Note the prohibition of solvents on skin, which increases transdermal absorption.
Risk-Based PPE Decision Tree
Use this logic flow to determine the necessary protection level for your specific experiment scale.
Diagram 2: PPE Selection Logic
Caption: Decision matrix for escalating PPE based on physical state and quantity. Solid powders pose the highest inhalation/sensitization risk.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Sulfonamide Class Toxicity. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2006). Respiratory Protection Standard (29 CFR 1910.134).[1] United States Department of Labor. [Link][1]
Sources
- 1. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
